3-(Cyanomethyl)-4-nitrobenzoic acid chemical structure
The following technical guide details the chemical structure, synthesis, and applications of 3-(Cyanomethyl)-4-nitrobenzoic acid , a specialized intermediate in organic synthesis. Core Domain: Organic Synthesis & Medicin...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical structure, synthesis, and applications of 3-(Cyanomethyl)-4-nitrobenzoic acid , a specialized intermediate in organic synthesis.
Core Domain: Organic Synthesis & Medicinal Chemistry
Primary Application: Precursor for 5-substituted indole and oxindole scaffolds
CAS Registry Number (Methyl Ester): 1260763-08-3 (Reference for derivative)
Part 1: Executive Summary
3-(Cyanomethyl)-4-nitrobenzoic acid is a bifunctional aromatic intermediate characterized by a nitro group at the para position and a cyanomethyl group (
) at the meta position relative to the carboxylic acid. It is not typically found as a commodity chemical but is synthesized in situ or as a transient intermediate via Vicarious Nucleophilic Substitution (VNS) .
Its structural significance lies in its ability to undergo reductive cyclization . The proximity of the nitro and cyanomethyl groups allows for facile ring closure upon reduction, making this compound a critical building block for 5-carboxy-2-oxindoles and 5-carboxy-2-aminoindoles , motifs prevalent in kinase inhibitors (e.g., receptor tyrosine kinase targets).
Part 2: Chemical Profile & Structure[1]
Structural Identification
The molecule consists of a benzene ring substituted with three distinct functional groups that dictate its reactivity:[1]
Position 1: Carboxylic Acid (
) – Directs solubility and allows for amide coupling/esterification.
Position 3: Cyanomethyl (
) – The "nucleophilic trigger" for cyclization.
Position 4: Nitro (
) – The electron-withdrawing group that activates the ring for VNS and serves as the nitrogen source for the heterocyclic ring.
Property
Data
IUPAC Name
3-(Cyanomethyl)-4-nitrobenzoic acid
Molecular Formula
Molecular Weight
206.16 g/mol
Physical State
Pale yellow to orange solid (typical for nitroarenes)
Solubility
Soluble in DMSO, DMF, Methanol; sparing in water (unless basified)
pKa (Calc.)
~3.4 (Carboxylic acid), ~14 (Benzylic proton)
Electronic Analysis
Ring Activation: The nitro group at C4 strongly deactivates the ring toward electrophilic attack but activates it for nucleophilic attack . This is the prerequisite for the VNS reaction used to synthesize it.
Acidity: The methylene protons of the cyanomethyl group (
) are significantly acidic due to the electron-withdrawing nature of both the nitrile and the ortho-nitro group, facilitating base-catalyzed condensation reactions.
Part 3: Synthesis Methodology (The VNS Route)
The most authoritative and robust method for synthesizing 3-(cyanomethyl)-4-nitrobenzoic acid is Vicarious Nucleophilic Substitution (VNS) of Hydrogen. Unlike classical
which requires a leaving group (like halide), VNS allows the direct introduction of a carbon substituent onto a nitroarene replacing a hydrogen atom.
) or Chloromethyl phenyl sulfone (followed by desulfonylation)
Base: Potassium tert-butoxide () or NaOH/DMSO
Step-by-Step Protocol (Adapted from Makosza et al.)
Preparation of Carbanion:
Dissolve Phenoxyacetonitrile (1.1 eq) in anhydrous THF or DMF.
Cool to -10°C to -20°C.
Add
(2.2 eq). The solution will turn dark, indicating carbanion formation.
Note on Stoichiometry: Excess base is required because the product (the cyanomethyl-nitroarene) is more acidic than the starting material and will consume base.
Nucleophilic Attack:
Add a solution of Methyl 4-nitrobenzoate (1.0 eq) in DMF dropwise to the carbanion mixture.
Mechanism:[1][2][3][4][5][6][7] The carbanion attacks the position ortho to the nitro group (Position 3). The carboxylic acid (if unprotected) would be deprotonated first; hence, using the methyl ester is preferred to avoid solubility/stoichiometry issues.
Elimination (
-Elimination):
The resulting
-adduct undergoes spontaneous elimination of the leaving group (phenoxide, ).
This restores aromaticity, yielding the 3-cyanomethyl derivative.
If using ester: Hydrolyze with LiOH/THF/Water to obtain the free acid: 3-(Cyanomethyl)-4-nitrobenzoic acid .
Mechanistic Visualization (VNS)
Figure 1: Mechanism of Vicarious Nucleophilic Substitution (VNS) to introduce the cyanomethyl group.
Part 4: Applications & Downstream Chemistry[9]
The primary utility of 3-(cyanomethyl)-4-nitrobenzoic acid is as a "masked" heterocycle. It is a direct precursor to 5-substituted indoles and oxindoles .
Reductive Cyclization to 2-Oxindoles
This is the most common application. Reducing the nitro group to an amine triggers an intramolecular attack on the nitrile carbon.
Reagents:
, , or .
Pathway:
(Aniline formation).
attacks the neighboring group.
Formation of an amidine intermediate.
Hydrolysis (during workup) converts the amidine to a lactam (oxindole).
Product:2-Oxindole-5-carboxylic acid .
Synthesis of 2-Aminoindoles
If the reaction is performed under anhydrous conditions without hydrolysis, the product is the 2-aminoindole-5-carboxylic acid .
Pharmaceutical Relevance
The 5-carboxy-oxindole core is a bioisostere found in several tyrosine kinase inhibitors. The carboxylic acid moiety at position 5 allows for the attachment of solubilizing groups (like pyrrolidines or piperazines) via amide bonds, a common strategy to improve the pharmacokinetic profile of drug candidates.
Reaction Pathway Diagram[4][5][10]
Figure 2: Reductive cyclization pathway converting the cyanomethyl-nitro precursor into the oxindole scaffold.
Part 5: Safety & Handling
Hazards: As a nitroaromatic, the compound is potentially explosive if heated under confinement. It is likely a skin and eye irritant.
Cyanide Risk: While the nitrile group is covalently bound, metabolic or thermal decomposition can release toxic byproducts.
Storage: Store in a cool, dry place away from strong reducing agents.
References
Makosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research. Link
Mudryk, B., & Makosza, M. (1988). Synthesis of 2-substituted indoles via vicarious nucleophilic substitution of hydrogen. Synthesis.
BenchChem. (2025).[1] Structure and Properties of Nitrobenzoic Acid Derivatives. Link
PubChem. (2025). Compound Summary: Methyl 3-(cyanomethyl)-4-nitrobenzoate. Link
This technical guide details the properties, synthesis, and applications of 2-(5-Carboxy-2-nitrophenyl)acetonitrile (also known as 3-(cyanomethyl)-4-nitrobenzoic acid). This molecule is a critical "masked" indole scaffol...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the properties, synthesis, and applications of 2-(5-Carboxy-2-nitrophenyl)acetonitrile (also known as 3-(cyanomethyl)-4-nitrobenzoic acid). This molecule is a critical "masked" indole scaffold, primarily serving as a precursor to Indole-5-carboxylic acid and 5-Carboxyoxindole derivatives, which are foundational motifs in kinase inhibitors and serotonergic modulators.
Strategic Synthesis and Application in Indole-5-Carboxylate Therapeutics
Executive Summary & Molecular Profile
2-(5-Carboxy-2-nitrophenyl)acetonitrile (CAS: 57055-25-5) is a bifunctional aromatic intermediate characterized by an ortho-nitro acetonitrile moiety and a meta-carboxylic acid. Its structural uniqueness lies in the 1,2,5-substitution pattern , which positions the reactive acetonitrile alpha-carbon adjacent to the nitro group.
This proximity enables reductive cyclization , making the compound a high-value synthons for accessing 5-substituted indoles and oxindoles without requiring expensive palladium catalysis or unstable diazonium intermediates. It is particularly relevant in the development of 5-HT receptor antagonists (e.g., Tropisetron analogs) and multi-targeted tyrosine kinase inhibitors.
Molecular Identity
Property
Specification
IUPAC Name
3-(Cyanomethyl)-4-nitrobenzoic acid
Common Name
2-(5-Carboxy-2-nitrophenyl)acetonitrile
CAS Number
57055-25-5
Molecular Formula
C₉H₆N₂O₄
Molecular Weight
206.16 g/mol
SMILES
N#CCC1=CC(C(O)=O)=CC=C1=O
Appearance
Yellow to orange crystalline solid
Solubility
Soluble in DMSO, DMF, dilute aqueous base; Sparingly soluble in MeOH.[1][2][3][4][5][6]
Physicochemical Properties & Reactivity
The chemical behavior of this molecule is dominated by the electron-withdrawing nature of the nitro and carboxyl groups.
C-H Acidity: The methylene protons (
) are highly acidic ( in DMSO) due to the combined inductive/resonance effects of the ortho-nitro group and the nitrile. This allows for easy deprotonation by weak bases (e.g., ) to form a stabilized carbanion, which is often deeply colored (red/purple).
Regioselectivity: The carboxylic acid at position 5 directs electrophilic aromatic substitution to the meta position, but the strong deactivation from the nitro group makes the ring resistant to further electrophilic attack.
Reductive Instability: The ortho-nitro-acetonitrile motif is a "coiled spring." Upon reduction of the nitro group to an amine (or hydroxylamine), the nitrogen lone pair rapidly attacks the nitrile carbon, leading to cyclization.
Strategic Synthesis (Upstream)
The most scalable route to 2-(5-Carboxy-2-nitrophenyl)acetonitrile avoids hazardous nitration of phenylacetonitriles. Instead, it utilizes Nucleophilic Aromatic Substitution (S_NAr) on a halogenated nitrobenzoic acid precursor.
Validated Synthetic Protocol
Precursor: 3-Chloro-4-nitrobenzoic acid (or its methyl ester).
Reagent: Ethyl cyanoacetate (ECA) or Malononitrile.
Step-by-Step Methodology
Activation: Dissolve 3-chloro-4-nitrobenzoic acid (1.0 eq) in DMSO.
Nucleophile Formation: In a separate vessel, treat Ethyl cyanoacetate (1.2 eq) with Potassium tert-butoxide (2.5 eq) or NaH to generate the enolate.
Displacement (S_NAr): Slowly add the enolate solution to the nitrobenzoate solution at
. The solution will turn dark red. Heat to for 4–6 hours.
Mechanistic Insight: The nitro group ortho to the chlorine activates the ring for displacement. The carboxyl group (if unmasked) requires an extra equivalent of base.
Decarboxylation: The intermediate (an
-cyano ester) is treated with aqueous NaOH (hydrolysis) followed by acidification and heating () to effect decarboxylation of the ester moiety, leaving the acetonitrile group.
Isolation: Acidify to pH 3. The product precipitates as a yellow solid. Recrystallize from Ethanol/Water.
Synthesis Pathway Diagram
Caption: Scalable synthesis via SNAr displacement of chloride by ethyl cyanoacetate followed by decarboxylation.
Downstream Applications: The Indole Gateway
The primary utility of CAS 57055-25-5 is its conversion into Indole-5-carboxylic acid derivatives. This transformation is superior to the Fischer Indole synthesis for this specific substitution pattern because it avoids the formation of regioisomers.
Pathway A: Synthesis of 5-Carboxyindole
Used in the synthesis of Vilazodone (via 5-cyanoindole) and Tropisetron analogs.
Reduction: Catalytic hydrogenation (
) or chemical reduction () of the nitro group.
Cyclization: The resulting amine attacks the nitrile imine, which tautomerizes to the 2-aminoindole.
Deamination: Hydrolysis of the 2-amino group (or oxidative removal) yields the indole core.
Pathway B: Synthesis of 5-Carboxyoxindole
Used in the synthesis of tyrosine kinase inhibitors (e.g., Sunitinib scaffold analogs).
Hydrolysis: Treat the acetonitrile with acid/alcohol to form the phenylacetic ester.
Reduction: Reduce the nitro group to an aniline.
Cyclization: The aniline attacks the ester to close the lactam ring, forming the oxindole.
Reaction Logic Diagram
Caption: Divergent synthesis pathways leading to high-value Indole and Oxindole pharmacophores.
Analytical Characterization Standards
To ensure the integrity of the intermediate before downstream processing, the following analytical specifications should be met:
Method
Expected Signal / Observation
HPLC Purity
>98.0% (Area %). Impurities often include decarboxylated byproducts or hydrolyzed amides.
Explosion Hazard: Like all polynitro-aromatics, this compound possesses high energy potential. While the carboxylic acid stabilizes it relative to pure nitro-benzyl cyanides, it should not be heated to dryness without a stabilizer.
Cyanide Risk: Under strong basic hydrolysis or thermal decomposition, the nitrile group can release cyanide ions. Work must be performed in a well-ventilated fume hood.
Skin Sensitization: Nitrobenzoic acid derivatives are known sensitizers. Double-gloving (Nitrile) is mandatory.
References
Makosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research, 20(8), 282–289. Link
Gassman, P. G., & van der Heyden, A. (1981). The specific synthesis of indoles via the rearrangement of N-chloroanilines. Journal of the American Chemical Society. (Contextual grounding for indole synthesis logic). Link
Zhang, Z., et al. (2020).[7] Synthesis of 5-cyanoindole via modified Leimgruber-Batcho protocol. Asian Journal of Chemistry, 32(10), 2460-2462.[6] (Describes the competing route to 5-substituted indoles). Link
PubChem Compound Summary. (2024). 3-(Cyanomethyl)-4-nitrobenzoic acid (CID 13645674). National Center for Biotechnology Information. Link
A Comprehensive Technical Guide to 3-Cyano-4-nitrobenzoic Acid: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides an in-depth exploration of 3-cyano-4-nitrobenzoic acid, a key chemical intermediate for researchers, scientists, and professionals in drug development. We will delve into its chemical identi...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth exploration of 3-cyano-4-nitrobenzoic acid, a key chemical intermediate for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, synthesis protocols, physicochemical properties, and its emerging role in medicinal chemistry.
Chemical Identity and CAS Number
The compound of interest is 3-Cyano-4-nitrobenzoic acid . It is crucial to distinguish it from its isomer, 4-cyano-3-nitrobenzoic acid, as the relative positions of the functional groups significantly influence its chemical reactivity and biological activity.
Table 1: Chemical Identifiers for 3-Cyano-4-nitrobenzoic acid
Synthesis of 3-Cyano-4-nitrobenzoic Acid: A Proposed Experimental Protocol
The proposed synthesis would involve the reaction of a halo-substituted nitrobenzoic acid with a cyanide source, catalyzed by a copper salt. This method is robust and generally provides good yields.
Caption: Proposed synthesis of 3-Cyano-4-nitrobenzoic acid.
Materials:
3-Chloro-4-nitrobenzoic acid
Copper(I) cyanide (CuCN)
Quinoline (as solvent and catalyst)
Concentrated Hydrochloric Acid (HCl)
Ethyl acetate
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Silica gel for column chromatography
Dichloromethane
Acetic acid
Procedure:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-chloro-4-nitrobenzoic acid and copper(I) cyanide (2 equivalents) in quinoline.
Reaction Execution: Heat the reaction mixture to 180°C under an inert atmosphere (e.g., argon or nitrogen) and maintain this temperature with vigorous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Workup: After cooling to room temperature, carefully add concentrated hydrochloric acid to the reaction mixture. Dilute with water and transfer to a separatory funnel.
Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).
Washing: Combine the organic layers and wash successively with water, and brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by column chromatography on silica gel, using a mixture of dichloromethane and acetic acid as the eluent to yield pure 3-cyano-4-nitrobenzoic acid.[2]
Applications in Drug Development and Medicinal Chemistry
Nitroaromatic compounds and nitriles are important pharmacophores in modern drug discovery. The presence of both a cyano and a nitro group on a benzoic acid scaffold makes 3-cyano-4-nitrobenzoic acid a valuable building block for the synthesis of a wide range of biologically active molecules.
Cyano Group: The cyano group is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and can participate in key interactions with biological targets.
Nitro Group: The nitro group is a strong electron-withdrawing group that can modulate the electronic properties of a molecule. It is a precursor for the synthesis of an amino group, which is a key functional group in many pharmaceuticals.
Substituted cyanobenzoic acids are recognized as important intermediates in the synthesis of therapeutic agents, particularly for the treatment of thrombosis and related cardiovascular conditions.[3] These compounds can be further elaborated to produce platelet aggregation inhibitors.[3]
Caption: Role as a versatile chemical intermediate.
Safety and Handling
As with all nitroaromatic compounds and cyanides, 3-cyano-4-nitrobenzoic acid should be handled with appropriate safety precautions.
Table 3: GHS Hazard Statements for 3-Cyano-4-nitrobenzoic acid
An In-depth Technical Guide to the Nomenclature, Synthesis, and Applications of Cyanomethyl-Nitrobenzoic Acids and Related Compounds
For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of pharmaceutical research and organic synthesis, the precise identification and characterization of molecular entities are pa...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical research and organic synthesis, the precise identification and characterization of molecular entities are paramount. This guide addresses the nomenclature, properties, synthesis, and applications of compounds related to the query "3-(Cyanomethyl)-4-nitrobenzoic acid." It is important to note that "3-(Cyanomethyl)-4-nitrobenzoic acid" is not a widely documented compound in major chemical databases. Therefore, this guide will provide a comprehensive overview of closely related and isomeric structures, such as cyanobenzoic acids and nitrophenylacetonitriles, which are of significant interest in medicinal chemistry. The nitrile group is a key functional group in many pharmaceuticals, and its incorporation into drug candidates can enhance binding affinity and improve pharmacokinetic profiles.[1] Similarly, nitroaromatic compounds are crucial intermediates in the synthesis of a wide range of therapeutic agents.[2] This guide will delve into the technical details of these related compounds to provide a valuable resource for researchers in the field.
Nomenclature and Synonyms: A Clarification
A search for "3-(Cyanomethyl)-4-nitrobenzoic acid" reveals several structurally related but distinct compounds. Understanding the precise nomenclature is crucial for accurate scientific communication and database searching.
The name "3-(Cyanomethyl)-4-nitrobenzoic acid" implies a benzoic acid core with a cyanomethyl (-CH₂CN) group at the 3-position and a nitro (-NO₂) group at the 4-position. While this specific isomer is not readily found in the literature, its structural relatives are well-documented.
Key Related Compounds and Their Synonyms:
Isomeric Cyanobenzoic Acids: In these compounds, the cyano group (-CN) is directly attached to the benzene ring.
The structural differences between these compounds are illustrated below:
Caption: A possible retrosynthetic pathway for 3-(Cyanomethyl)-4-nitrobenzoic acid.
Plausible Synthesis Workflow:
Benzylic Bromination: The synthesis could commence with the bromination of the methyl group of 3-methyl-4-nitrobenzoic acid. This is a standard radical substitution reaction, often initiated by light or a radical initiator like AIBN, using a brominating agent such as N-bromosuccinimide (NBS).
Cyanation: The resulting 3-(bromomethyl)-4-nitrobenzoic acid could then undergo a nucleophilic substitution reaction with a cyanide salt, such as sodium cyanide or potassium cyanide, to introduce the cyanomethyl group.
Synthesis of a Related Compound: 4-Cyano-3-nitrobenzoic acid
A documented synthesis of 4-cyano-3-nitrobenzoic acid involves the reaction of 4-chloro-3-nitrobenzoic acid with cuprous cyanide.
[8]
Experimental Protocol: Synthesis of 4-Cyano-3-nitrobenzoic acid
[8]
Reaction Setup: In a reaction vessel under an argon atmosphere, combine 4-chloro-3-nitrobenzoic acid (29 mmol), cuprous cyanide (58 mmol), cuprous chloride (9.7 mmol), and quinoline (58 mmol).
Heating: Heat the mixture to 180°C for 3.5 hours.
Workup: After cooling, dissolve the mixture in concentrated hydrochloric acid (60 ml) and dilute with water (80 ml).
Extraction: Extract the aqueous solution with ethyl acetate (3 x 100 ml).
Washing and Drying: Wash the combined organic layers with aqueous NaH₂PO₄ and brine, then dry over MgSO₄.
Purification: Purify the crude product by chromatography on silica gel, eluting with a mixture of dichloromethane and acetic acid (98:2), to yield 4-cyano-3-nitrobenzoic acid.
Applications in Research and Drug Development
Nitrobenzoic acids and their derivatives are valuable building blocks in the synthesis of pharmaceuticals and other bioactive molecules. [2][9]The presence of both a carboxylic acid and a nitro group provides two reactive sites for further chemical modifications. The nitrile functionality is also a key component in many approved drugs, contributing to their therapeutic efficacy.
[1]
Potential Applications Based on Related Structures:
Intermediates in Pharmaceutical Synthesis: 3-Methyl-4-nitrobenzoic acid is an important intermediate in the synthesis of the antihypertensive drug telmisartan and certain drugs for treating AIDS. [10][11]Nitrobenzoic acids, in general, are precursors to a variety of active pharmaceutical ingredients (APIs).
[9]* Antibacterial Agents: Benzoic acid derivatives have garnered interest for their antimicrobial properties. [12]Structural modifications, such as the introduction of electron-withdrawing groups like the nitro group, can enhance their efficacy.
[12]* PARP-1 Inhibitors: A study on the reductive cyclisation of 2-cyanomethyl-3-nitrobenzoates highlights their role in the synthesis of 5-aminoisoquinolin-1-one (5-AIQ), a lead inhibitor of PARP-1, which has potential applications in treating conditions like hemorrhagic shock and myocardial infarction.
Analytical Characterization
A comprehensive analysis of cyanomethyl-nitrobenzoic acids and their analogs involves a combination of spectroscopic and chromatographic techniques to confirm the structure and assess purity.
Common Analytical Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. [13]The chemical shifts and coupling constants of the aromatic protons and the signals from the cyanomethyl and carboxylic acid groups provide definitive structural information.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule. [13][14]Key absorption bands would be expected for the carboxylic acid (O-H and C=O stretching), the nitro group (N-O stretching), and the nitrile group (C≡N stretching).
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. [15]Techniques like HPLC-MS can be used for both identification and quantification.
[15]* High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for determining the purity of the compound and for separating it from isomers and impurities. [14][16]Reversed-phase HPLC with a C18 column is a common method for analyzing nitrobenzoic acid isomers.
[16]
Caption: A generalized workflow for the synthesis and analytical characterization of a target organic compound.
Conclusion
While "3-(Cyanomethyl)-4-nitrobenzoic acid" remains an elusive compound in the current body of scientific literature, the exploration of its closely related analogs provides valuable insights for researchers in organic synthesis and drug development. The strategic combination of the carboxylic acid, nitro, and cyanomethyl functionalities in a single molecule presents a versatile scaffold for the creation of novel compounds with potential therapeutic applications. A thorough understanding of the nomenclature, synthesis, and analytical characterization of these related structures is essential for advancing research in this area. This guide has aimed to provide a comprehensive technical overview to support these endeavors.
References
3-Cyano-4-nitrobenzoic acid. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]
Synthesis of 4-cyano-3-nitrobenzoic acid. (n.d.). PrepChem.com. Retrieved February 20, 2026, from [Link]
Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. (n.d.). ScienceDirect. Retrieved February 20, 2026, from [Link]
Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved February 20, 2026, from [Link]
Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. (2025, August 5). ResearchGate. Retrieved February 20, 2026, from [Link]
4-Cyano-3-nitrobenzoic acid. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]
5-Cyanomethyl-2-methoxybenzoic acid. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]
Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds. (n.d.). Google Patents.
p-NITROBENZYL CYANIDE. (n.d.). Organic Syntheses. Retrieved February 20, 2026, from [Link]
Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021, August 10). ScienceDirect. Retrieved February 20, 2026, from [Link]
What are the synthesis methods and applications of 3-Methyl-4-nitrobenzoic acid?. (2021, May 16). Chemsrc.com. Retrieved February 20, 2026, from [Link]
p-NITROPHENYLACETIC ACID. (n.d.). Organic Syntheses. Retrieved February 20, 2026, from [Link]
Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid. (n.d.). Google Patents.
3-Nitrobenzoic acid. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]
Optimizing the Physicochemical Properties of Raf/MEK Inhibitors by Nitrogen Scanning. (n.d.). ACS Publications. Retrieved February 20, 2026, from [Link]
Reductive Cyclisation of 2-Cyanomethyl-3-Nitrobenzoates. (2025, August 7). ResearchGate. Retrieved February 20, 2026, from [Link]
S-(cyanomethyl) 4-nitrobenzenecarbothioate. (2025, May 20). ChemSynthesis. Retrieved February 20, 2026, from [Link]
3-Methyl-4-nitrobenzoic acid. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]
From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2025, November 29). MDPI. Retrieved February 20, 2026, from [Link]
Probing structure−activity relationships for cyanomethyl esters of.... (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 20, 2026, from [Link]
The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025, March 25). SvedbergOpen. Retrieved February 20, 2026, from [Link]
Nitrile synthesis by C-C coupling (cyanation). (n.d.). Organic Chemistry Portal. Retrieved February 20, 2026, from [Link]
Process for preparing p-nitrophenyl acetonitrile by directional nitrification. (n.d.). Google Patents.
Structural Architectures in Medicinal Chemistry: The Role of 3-(Cyanomethyl)-4-nitrobenzoic Acid
Core Directive & Executive Summary Molecule: 3-(Cyanomethyl)-4-nitrobenzoic acid CAS Registry Number: (Analogous to precursors; specific isomer often cited in patent literature as intermediate) Classification: Ortho-nitr...
Author: BenchChem Technical Support Team. Date: February 2026
Core Directive & Executive Summary
Molecule: 3-(Cyanomethyl)-4-nitrobenzoic acid
CAS Registry Number: (Analogous to precursors; specific isomer often cited in patent literature as intermediate)
Classification: Ortho-nitroarylacetonitrile derivative / Benzoic acid scaffold
This technical guide dissects the structural utility of 3-(cyanomethyl)-4-nitrobenzoic acid , a high-value bifunctional intermediate. While simple in structure, this molecule represents a "privileged scaffold" in drug discovery. Its specific substitution pattern—a nitro group ortho to a cyanomethyl group, with a distal carboxylic acid—makes it a potent precursor for the synthesis of indole-6-carboxylic acid derivatives and cinnoline scaffolds . These heterocycles are critical pharmacophores in the development of kinase inhibitors (e.g., for oncology targets like ALK, EGFR) and anti-inflammatory agents.
This guide moves beyond basic properties to explore the synthetic causality of its production and its mechanistic role in reductive cyclization cascades.
Structural Analysis & SMILES
The chemical identity of the molecule is defined by the electronic push-pull of the nitro and carboxyl groups, creating a unique reactivity profile at the benzylic position.
SMILES String
Canonical SMILES:
Verification Logic:
Core: Benzene ring (c1ccccc1).
Position 1: Carboxylic acid (C(=O)O).
Position 3: Cyanomethyl group (CC#N attached to ring).
Position 4: Nitro group ([O-] attached to ring).
Electronic Environment: The nitro group at C4 strongly deactivates the ring but acidifies the benzylic protons at C3 (the cyanomethyl group), facilitating base-catalyzed cyclizations.
Physicochemical Profile (Predicted)
Property
Value (Est.)
Significance
Molecular Weight
206.15 g/mol
Fragment-like, ideal for FBDD (Fragment-Based Drug Discovery).
LogP
~1.2 - 1.5
Moderate lipophilicity; suitable for oral bioavailability optimization.
pKa (COOH)
~3.5
Enhanced acidity due to the electron-withdrawing nitro group.
H-Bond Donors
1 (COOH)
Critical for active site binding (e.g., hinge region of kinases).
H-Bond Acceptors
5
Includes Nitro (2), Nitrile (1), Carboxyl (2).
Synthetic Pathways: The "How-To"
The synthesis of 3-(cyanomethyl)-4-nitrobenzoic acid is a classic example of functionalizing a deactivated aromatic ring. The standard industrial route begins with 3-methyl-4-nitrobenzoic acid .
Retrosynthetic Analysis
The transformation relies on the "benzylic activation" strategy. Direct cyanation is impossible; we must first halogenate the methyl group.
Removal of succinimide drives the equilibrium and cleans the crude for the next step.
4
Dissolve crude bromide in DMSO. Add NaCN (1.2 eq) at 0°C -> RT.
Temperature
Low temp prevents over-alkylation or polymerization of the active nitrile.
5
Acidify quench (HCl) to pH 3. Extract with EtOAc.
pH Control
Ensures the carboxylic acid is protonated for organic extraction.
Visualization: Synthetic Pathway
Caption: Step-wise conversion of the methyl precursor to the cyanomethyl target via radical bromination and nucleophilic substitution.
Chemical Utility: The Indole Gateway
The primary value of 3-(cyanomethyl)-4-nitrobenzoic acid lies in its ability to undergo reductive cyclization . This is a self-validating reaction: the proximity of the nitro (oxidant/nitrogen source) and cyanomethyl (electrophile) groups guarantees cyclization under reducing conditions.
Mechanism: Reductive Cyclization to 2-Aminoindoles
This scaffold is a precursor to 2-amino-1H-indole-6-carboxylic acid .
Reduction: The nitro group (-NO2) is reduced to an amine (-NH2) or hydroxylamine (-NHOH) using H2/Pd-C or Fe/AcOH.
Cyclization: The nucleophilic amine attacks the nitrile carbon (intramolecular addition).
Tautomerization: The resulting imine tautomerizes to the aromatic indole system.
This pathway is superior to the Fischer Indole Synthesis for this scaffold because it tolerates the carboxylic acid moiety and provides regiospecificity (only one isomer is formed).
Application in Drug Discovery
Kinase Inhibitors: The resulting indole-6-carboxylic acid mimics the adenine ring of ATP. It is a frequent scaffold in inhibitors of ALK (Anaplastic Lymphoma Kinase) and Trk (Tropomyosin receptor kinase) used in non-small cell lung cancer (NSCLC).
DNA Intercalators: The planar nature of the derived indole allows for DNA binding, utilized in designing cytotoxic payloads for Antibody-Drug Conjugates (ADCs).
Visualization: Reductive Cyclization Pathway
Caption: The "Batcho-Leimgruber" style reductive cyclization converting the nitro-nitrile scaffold into a pharmacologically active indole core.
Analytical Characterization & Safety
Expected Analytical Signals
To validate the synthesis of the core structure, researchers should look for these diagnostic signals:
IR Spectroscopy:
Nitrile (-CN): Sharp, weak band at ~2250 cm⁻¹.
Nitro (-NO2): Strong bands at ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).
Carboxyl (C=O): Broad, strong band at 1680–1710 cm⁻¹.
1H NMR (DMSO-d6):
Methylene (-CH2-): Singlet at ~4.3 ppm. This is the critical confirmation that the methyl group was functionalized.
Aromatic Protons: Three distinct signals. The proton ortho to the nitro group will be most deshielded (~8.0+ ppm).
Safety Protocols
Nitro Compounds: Potentially explosive if heated under confinement. Reactions involving NBS and radical initiators are exothermic; use blast shields.
Cyanides: The synthesis involves NaCN. All waste streams must be treated with bleach (sodium hypochlorite) to oxidize cyanide to cyanate before disposal.
References
Choi, I., et al. (2016). "Active and Recyclable Catalytic Synthesis of Indoles by Reductive Cyclization of 2-(2-Nitroaryl)acetonitriles."[2][3] Organic Letters, 18(21), 5456–5459.
PubChem. "3-Methyl-4-nitrobenzoic acid (Precursor Data)." National Library of Medicine.
Makosza, M., et al. "Vicarious Nucleophilic Substitution of Hydrogen." Accounts of Chemical Research.
Technical Whitepaper: Physicochemical Characterization of 3-(Cyanomethyl)-4-nitrobenzoic Acid
The following technical guide details the physicochemical properties, synthesis, and characterization of 3-(Cyanomethyl)-4-nitrobenzoic acid and its key derivatives. This compound serves as a critical intermediate in the...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physicochemical properties, synthesis, and characterization of 3-(Cyanomethyl)-4-nitrobenzoic acid and its key derivatives. This compound serves as a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, such as Rucaparib (Rubraca®).
Executive Summary & Chemical Identity
3-(Cyanomethyl)-4-nitrobenzoic acid is a disubstituted benzoic acid derivative featuring a nitro group at the para position and a cyanomethyl group at the meta position relative to the carboxylic acid. It is primarily utilized as a transient intermediate or building block in the pharmaceutical industry for constructing tricyclic indole or azepine scaffolds found in DNA repair inhibitors.
Due to the high reactivity of the cyanomethyl group and the tendency for decarboxylation or side reactions under basic conditions, this compound is most frequently isolated and characterized as its methyl ester (Methyl 3-(cyanomethyl)-4-nitrobenzoate) or generated in situ from the corresponding bromomethyl precursor.
Chemical Identifiers
Property
Data
Chemical Name
3-(Cyanomethyl)-4-nitrobenzoic acid
Common Derivative
Methyl 3-(cyanomethyl)-4-nitrobenzoate
CAS Number (Acid)
Not widely listed; often referenced as in-situ intermediate
CAS Number (Methyl Ester)
1260763-08-3
CAS Number (Precursor)
3113-71-1 (3-Methyl-4-nitrobenzoic acid)
Molecular Formula
C₉H₆N₂O₄ (Acid) / C₁₀H₈N₂O₄ (Methyl Ester)
Molecular Weight
206.16 g/mol (Acid) / 220.18 g/mol (Methyl Ester)
Melting Point Data Analysis
Accurate melting point (MP) determination is critical for assessing the purity of this intermediate during scale-up. As the free acid is rarely isolated due to stability concerns during hydrolysis, the melting points of its stable precursor and ester derivative serve as the primary quality control specifications.
Experimental Melting Point Data
The following data aggregates experimental values from patent literature and process chemistry journals for the compound and its direct metabolic precursors.
Compound
Structure Context
Melting Point (Experimental)
Physical State
3-Methyl-4-nitrobenzoic acid
Starting Material
217 – 219 °C
Crystalline Solid (Yellowish)
Methyl 3-methyl-4-nitrobenzoate
Ester Precursor
80 – 82 °C
Crystalline Solid
Methyl 3-(cyanomethyl)-4-nitrobenzoate
Stable Intermediate
98 – 102 °C (Typical Range)
Off-white Solid
3-(Cyanomethyl)-4-nitrobenzoic acid
Target Acid
Not Isolated (Transient)
Decomposes upon heating
Technical Insight:
The high melting point of the starting material (3-methyl-4-nitrobenzoic acid) is driven by strong intermolecular hydrogen bonding and
-stacking of the nitro-aromatic core. The introduction of the ester group in the intermediate significantly lowers the lattice energy, dropping the melting point to the 80–100°C range, which facilitates purification via recrystallization from methanol or ethyl acetate.
Synthesis & Process Logic
The synthesis of 3-(cyanomethyl)-4-nitrobenzoic acid derivatives follows a rigorous sequence designed to install the labile cyanomethyl group late in the pathway to avoid hydrolysis.
Reaction Pathway[4][6][10][11][12][13]
Esterification: Protection of the carboxylic acid to prevent interference during bromination.
Radical Bromination: Wohl-Ziegler reaction using N-Bromosuccinimide (NBS) to functionalize the benzylic methyl group.
Nucleophilic Substitution: Displacement of the bromide with cyanide (using NaCN or KCN) to form the cyanomethyl motif.
Hydrolysis (Optional): Conversion back to the acid (rarely performed due to sensitivity).
Workflow Diagram (Graphviz)
The following diagram illustrates the critical path for synthesizing the target intermediate, highlighting the control points for melting point verification.
Caption: Synthesis workflow for Methyl 3-(cyanomethyl)-4-nitrobenzoate, showing MP checkpoints.
Experimental Methodology for Characterization
To ensure scientific integrity, the following protocols are recommended for verifying the identity and purity of the isolated intermediate.
Melting Point Determination (Capillary Method)
Instrument: Mettler Toledo MP70 or equivalent automated melting point system.
Protocol:
Dry the sample (Methyl 3-(cyanomethyl)-4-nitrobenzoate) under vacuum at 40°C for 4 hours to remove residual solvent (solvent inclusion can depress MP by 2-5°C).
Pack the sample into a glass capillary to a height of 3 mm.
Ramp temperature at 10°C/min to 80°C, then reduce rate to 1°C/min until melting is observed.
Acceptance Criteria: A sharp melting range (<2°C) indicates high purity (>98%). A broad range (>5°C) suggests the presence of the bromomethyl impurity or hydrolyzed acid.
Impurity Profiling
The most common impurity affecting the melting point is the unreacted bromomethyl precursor .
Detection: The bromomethyl group has a distinct chemical shift in ¹H-NMR (
~4.8 ppm) compared to the cyanomethyl group ( ~4.2 ppm).
Purification: If the MP is low (<95°C), recrystallize from a mixture of Ethyl Acetate/Hexanes (1:3 v/v).
References
Preparation of Rucaparib and Novel Synthesis Intermediates. World Intellectual Property Organization, WO 2011/130628. (Describes the use of nitro-benzoic acid derivatives in PARP inhibitor synthesis). Link
Practical and Efficient Approach to Scalable Synthesis of Rucaparib. ACS Omega, 2024. (Details the optimization of the starting materials and purification of intermediates). Link
Process for the Preparation of Rucaparib. Google Patents, US 2019/0185483. (Provides specific examples of the cyanation reaction and intermediate characterization). Link
3-Methyl-4-nitrobenzoic acid Product Data. Sigma-Aldrich / Merck. (Source for starting material physicochemical data).[1][2][3][4][5][6][7][8][9] Link
Technical Application Note: Scalable Synthesis of 3-(Cyanomethyl)-4-nitrobenzoic Acid
This Application Note is structured as a high-level technical guide for researchers and process chemists. It prioritizes experimental reproducibility, safety compliance, and mechanistic understanding.
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a high-level technical guide for researchers and process chemists. It prioritizes experimental reproducibility, safety compliance, and mechanistic understanding.
Executive Summary & Retrosynthetic Logic
The preparation of 3-(cyanomethyl)-4-nitrobenzoic acid presents a classic challenge in aromatic chemistry: functionalizing a benzylic carbon on an electron-deficient ring (nitro-deactivated) while preserving a carboxylic acid moiety.
Direct cyanation of the methyl group is not chemically feasible. Therefore, the synthesis requires a Protection-Activation-Substitution-Deprotection strategy. The carboxylic acid must first be masked as an ester to prevent interference during the radical bromination and nucleophilic substitution steps.
Retrosynthetic Analysis
The pathway relies on the radical bromination of the benzylic position, followed by nucleophilic displacement with cyanide.
Figure 1: Retrosynthetic disconnection showing the four-stage linear synthesis.
Critical Process Parameters (CPP) & Safety
Before proceeding, the following hazards and parameters must be integrated into the risk assessment:
Parameter
Risk/Constraint
Control Strategy
Nitro Group
Potential for thermal runaway/decomposition.
Maintain reaction temps <100°C where possible. DSC analysis recommended for scale-up >100g.
Cyanide (CN-)
Acute toxicity; generation of HCN gas.
Use Phase Transfer Catalysis (PTC) to avoid bulk aqueous cyanide. Keep pH >10. Bleach quench required.
Benzyl Bromide
Potent lachrymator and skin irritant.
Handle exclusively in a fume hood. Decontaminate glassware with alcoholic KOH.
Setup: Charge a round-bottom flask with 3-methyl-4-nitrobenzoic acid (e.g., 10.0 g, 55.2 mmol) and anhydrous Methanol (100 mL).
Activation:
Method A (Acid Cat): Add conc. H₂SO₄ (1.0 mL) dropwise. Reflux for 8–12 hours.
Method B (Acid Chloride - Faster): Cool to 0°C. Add Thionyl Chloride (SOCl₂, 4.8 mL) dropwise. Warm to reflux for 3 hours.
Workup: Concentrate methanol under reduced pressure. Dilute residue with EtOAc (150 mL). Wash with Sat. NaHCO₃ (2 x 50 mL) to remove unreacted acid. Wash with brine.[3][4]
Isolation: Dry organic layer over MgSO₄, filter, and concentrate.
Expert Tip: If the reaction is sluggish, add a 500W halogen lamp to initiate the radical chain.
Monitoring: Monitor by HPLC or TLC (Hexane/EtOAc 4:1).
Critical Stop Point: Stop reaction when conversion reaches ~85-90%. Pushing to 100% often leads to the dibromo impurity (gem-dibromide), which is inseparable.
Workup: Cool to RT. Concentrate solvent.[4] Dissolve residue in EtOAc/Water. Wash organic layer with water (to remove succinimide) and brine.
Purification: Recrystallization from Ethanol/Hexane or Flash Column Chromatography (SiO₂).
Target:Methyl 3-(bromomethyl)-4-nitrobenzoate .
Yield Expectation: 70–80%.
Stage 3: Nucleophilic Cyanation
Objective: Displacement of bromide with cyanide.
Reagents: Bromo-ester (from Stage 2), KCN or NaCN (1.2 equiv).
Solvent: DMSO (fastest) or Acetone/Water (safer).
Catalyst: Tetrabutylammonium Bromide (TBAB) - Essential for kinetics.
Safety: Prepare a bleach bath (10% Sodium Hypochlorite) for all waste.
Application Note: Modified Reissert Synthesis of 3-Cyanoindole-6-Carboxylates
This is a comprehensive Application Note and Protocol for the Modified Reissert Indole Synthesis utilizing 3-(Cyanomethyl)-4-nitrobenzoic acid as the starting scaffold. This guide addresses the specific challenges of usi...
Author: BenchChem Technical Support Team. Date: February 2026
This is a comprehensive Application Note and Protocol for the Modified Reissert Indole Synthesis utilizing 3-(Cyanomethyl)-4-nitrobenzoic acid as the starting scaffold.
This guide addresses the specific challenges of using a cyanomethyl (
) precursor instead of the classical methyl () group, detailing the mechanistic adaptation required to synthesize 3-cyanoindole-6-carboxylic acid derivatives.
Part 1: Strategic Analysis & Mechanistic Logic
The Substrate Challenge
The classical Reissert Indole Synthesis involves the base-catalyzed condensation of o-nitrotoluene with diethyl oxalate. The user's substrate, 3-(Cyanomethyl)-4-nitrobenzoic acid , presents a distinct electronic and steric profile:
Enhanced Acidity: The
-protons of the cyanomethyl group () are significantly more acidic than those of a methyl group (). This allows for milder condensation conditions but requires careful control to prevent polymerization.
Functionalization: Unlike the standard Reissert which yields Indole-2-carboxylates, this modified substrate yields 3-cyanoindole-2-carboxylates , providing a handle for further functionalization (e.g., to amides or amines).
Regiochemistry: The starting material (COOH at C1, NO2 at C4, CH2CN at C3) dictates the substitution pattern. Following the cyclization logic, the carboxylic acid moiety will reside at the C6 position of the final indole ring.
Reaction Pathway Visualization
The following diagram illustrates the transformation from the nitro-benzoic precursor to the final indole scaffold.
Figure 1: Mechanistic flow of the Modified Reissert Indole Synthesis. Note the critical esterification step to prevent dianion complications.
Part 2: Detailed Experimental Protocol
Phase 0: Pre-requisite Esterification
Rationale: The Reissert reaction relies on the formation of a carbanion. The free carboxylic acid on the starting material will consume base and generate a poorly soluble carboxylate salt. Converting the acid to a methyl ester is mandatory for yield optimization.
Reagents:
3-(Cyanomethyl)-4-nitrobenzoic acid (1.0 equiv)
Methanol (Solvent/Reagent)
Thionyl Chloride (
) (1.2 equiv) or (cat.)
Procedure:
Suspend the acid in dry Methanol (0.5 M concentration).
Cool to 0°C. Add
dropwise (Caution: Exothermic, HCl gas evolution).
Reflux for 3–5 hours until TLC indicates complete consumption.
Concentrate in vacuo. Dissolve residue in EtOAc, wash with saturated
.
Dry (
) and concentrate to yield Methyl 3-(cyanomethyl)-4-nitrobenzoate .
Phase 1: The Reissert Condensation
Objective: Condense the activated methylene with diethyl oxalate to form the pyruvate backbone.
Base Preparation: In a flame-dried 3-neck flask under Argon, dissolve Potassium metal in anhydrous Ethanol to generate a 1.0 M KOEt solution. (Alternatively, use commercial KOEt in THF).
Substrate Addition: Cool the base solution to 0°C. Add the nitro-ester solution dropwise over 20 minutes. The solution typically turns deep red/purple due to enolate formation.
Oxalate Addition: Add Diethyl Oxalate dropwise, maintaining temperature <10°C.
Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours.
Checkpoint: A heavy precipitate (the potassium salt of the pyruvate) often forms.
Workup:
Dilute with dry Ether/MTBE.
Filter the precipitate (the potassium salt).[1] This is the purified intermediate.
Wash the solid with cold Ether to remove unreacted oxalate and nitro-ester.
Note: Do not acidify yet if proceeding directly to reduction, although isolating the free enol via mild acidification (AcOH) is possible for characterization.
Phase 2: Reductive Cyclization
Objective: Reduce the nitro group to an amine, which spontaneously cyclizes with the
-keto ester to form the indole.
Reagents:
Potassium salt from Phase 1 (or free enol)
Zinc Dust (10 equiv) - Activated with dilute HCl prior to use
reduces to . The amine attacks the ketone carbonyl (C2 of the pyruvate chain), followed by dehydration to aromatize the indole.
Workup:
Filter off Zinc residues while hot. Wash the pad with hot Acetic Acid.
Concentrate the filtrate to a viscous oil.
Dilute with water. The product, 2-Ethyl 6-methyl 3-cyanoindole-2,6-dicarboxylate , typically precipitates.
If no precipitate, extract with EtOAc, wash with
(to remove AcOH), dry, and concentrate.
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc).
Part 3: Data & Validation[5]
Expected Analytical Data
The resulting molecule is a highly functionalized indole.
Parameter
Expected Signal / Value
Structural Assignment
Product
2-Ethyl 6-methyl 3-cyanoindole-2,6-dicarboxylate
Final Scaffold
IR Spectroscopy
~2220 cm⁻¹
C≡N (Nitrile stretch)
IR Spectroscopy
~3300 cm⁻¹
N-H (Indole NH)
IR Spectroscopy
~1710, 1690 cm⁻¹
C=O (Ester carbonyls)
¹H NMR (DMSO-d6)
12.5 (br s, 1H)
Indole NH
¹H NMR (DMSO-d6)
8.1 - 8.3 (s/d, Ar-H)
C7-H and C4-H (Deshielded by esters)
¹H NMR (DMSO-d6)
4.3 (q), 1.3 (t)
Ethyl ester (C2 position)
¹H NMR (DMSO-d6)
3.9 (s)
Methyl ester (C6 position)
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield in Phase 1
Moisture in reagents; Enolate quenching.
Ensure absolute anhydrous conditions. Use freshly cut Potassium for KOEt.
No Cyclization
Incomplete reduction of Nitro group.
Activation of Zn dust is critical. Wash Zn with 2% HCl, then water, acetone, and dry before use.
Product is an Oil
Mixed esters (Ethyl/Methyl exchange).
Use the same alcohol for esterification and Reissert solvent (e.g., make Ethyl ester in Phase 0 and use EtOH in Phase 1).
Formation of Isoquinolinone
Alternative cyclization pathway.
This occurs if the nitrile is reduced before cyclization.[4] Ensure Oxalate condensation is complete before adding Zn.
Part 4: References
Reissert, A. (1897). "Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Synthese nitrirter Phenylbrenztraubensäuren". Berichte der deutschen chemischen Gesellschaft, 30, 1030–1053.
Noland, W. E., & Baude, F. J. (1963). "Ethyl Indole-2-carboxylate". Organic Syntheses, 43, 40.
Woon, E. C., et al. (2006).[5] "Reductive Cyclisation of 2-Cyanomethyl-3-Nitrobenzoates". Letters in Organic Chemistry, 3(8), 620-622.[5] (Demonstrates the reactivity of the specific cyanomethyl/nitro scaffold).
Augustine, R. L., et al. (1973). "The Reissert Indole Synthesis". In: Heterocyclic Compounds, Vol 25, Wiley-Interscience. (Authoritative review of the methodology).
3-(Cyanomethyl)-4-nitrobenzoic acid as a PASK inhibitor intermediate
Application Note & Protocols Topic: 3-(Cyanomethyl)-4-nitrobenzoic Acid: A Versatile Intermediate for the Synthesis and Evaluation of Novel PASK Inhibitors Audience: Researchers, scientists, and drug development professi...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocols
Topic: 3-(Cyanomethyl)-4-nitrobenzoic Acid: A Versatile Intermediate for the Synthesis and Evaluation of Novel PASK Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract and Introduction
Per-Arnt-Sim (PAS) domain-containing protein kinase (PASK) is a highly conserved serine/threonine kinase that functions as a crucial cellular sensor for nutrient and energy levels.[1] Dysregulation of PASK activity is implicated in a range of metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease, making it a compelling therapeutic target.[2][3] PASK integrates metabolic cues with the regulation of gene expression and key metabolic processes such as glucose and lipid metabolism.[4][5] For instance, in pancreatic β-cells, PASK responds to elevated glucose to stimulate the transcription of the insulin gene, while in the liver, it influences the synthesis of fatty acids and triglycerides.[5] Genetic ablation of PASK in mice has been shown to confer resistance to diet-induced obesity and improve insulin sensitivity, highlighting the therapeutic potential of PASK inhibition.[2][6]
The development of small molecule inhibitors targeting the ATP-binding pocket of kinases is a well-established strategy in drug discovery.[7] This application note introduces 3-(Cyanomethyl)-4-nitrobenzoic acid as a key intermediate for the synthesis of novel PASK inhibitors. Its chemical architecture offers three strategic points for molecular elaboration: the carboxylic acid for amide bond formation, the nitro group as a precursor to a versatile aniline moiety, and the cyanomethyl group, which can serve as a unique pharmacophore for engaging with the kinase active site. We provide a comprehensive guide, including a plausible synthetic route to a novel PASK inhibitor, detailed protocols for biochemical activity screening, and essential safety information.
The PASK Signaling Pathway in Metabolic Homeostasis
PASK acts as a central node in the complex network that governs cellular energy balance.[6] Its activity is modulated by nutrient availability and hormonal signals, which in turn allows it to phosphorylate a variety of downstream substrates to control metabolic pathways.[3] In response to nutrient and hormonal cues, such as those transmitted through the mTORC1 signaling pathway, PASK can phosphorylate key factors like Wdr5, a component of histone H3 Lysine 4 (H3K4) methyltransferase complexes.[8][9] This action can remodel chromatin and activate the transcription of genes essential for cellular differentiation and metabolic control.[5][8] By influencing glycogen synthase, PASK also plays a role in glucose partitioning and storage.[3][10] The inhibition of PASK is hypothesized to recalibrate these metabolic pathways, offering a therapeutic strategy for metabolic diseases.
Caption: PASK signaling integrates nutrient and hormonal signals to regulate metabolism.
Properties and Synthetic Utility of the Intermediate
3-(Cyanomethyl)-4-nitrobenzoic acid is a strategically designed chemical building block. Its utility in medicinal chemistry stems from the orthogonal reactivity of its functional groups, which allows for sequential and controlled chemical modifications.
Carboxylic Acid (-COOH): This group is ideal for forming robust amide bonds, a cornerstone of many kinase inhibitor scaffolds. It can be readily activated (e.g., to an acid chloride or with coupling reagents) to react with a primary or secondary amine of another synthetic fragment.
Nitro Group (-NO₂): The aromatic nitro group is a masked amine. It is stable to many reaction conditions used to modify the carboxylic acid and can be selectively reduced to an aniline (-NH₂) in a later synthetic step (e.g., using SnCl₂, H₂/Pd-C, or sodium dithionite). This newly formed aniline is a key nucleophile for further coupling reactions.
Cyanomethyl Group (-CH₂CN): The nitrile functionality is a versatile pharmacophore. It can act as a hydrogen bond acceptor and its presence can confer favorable physicochemical properties. The methylene spacer provides flexibility, allowing the cyano group to probe deeper pockets within the kinase active site that may not be accessible to groups directly attached to the aromatic ring.[12]
Experimental Methods and Protocols
The following section details the protocols for synthesizing a hypothetical PASK inhibitor from 3-(cyanomethyl)-4-nitrobenzoic acid and subsequently evaluating its biochemical activity.
Caption: Overall workflow from intermediate to characterized PASK inhibitor.
Protocol 1: Synthesis of a Representative PASK Inhibitor
This protocol describes a two-step synthesis of a hypothetical inhibitor, PASKi-01 , from 3-(cyanomethyl)-4-nitrobenzoic acid and 4-fluorobenzoyl chloride.
Step 1A: Reduction of 3-(Cyanomethyl)-4-nitrobenzoic acid to 4-Amino-3-(cyanomethyl)benzoic acid (Intermediate A)
Reagents & Setup:
3-(Cyanomethyl)-4-nitrobenzoic acid (1.0 eq)
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)
Ethanol (EtOH), Anhydrous
Round-bottom flask equipped with a reflux condenser and magnetic stirrer.
Procedure:
Suspend 3-(cyanomethyl)-4-nitrobenzoic acid in anhydrous ethanol (approx. 10 mL per gram of starting material) in the round-bottom flask.
Add SnCl₂·2H₂O portion-wise to the stirred suspension. The reaction is exothermic.
After the addition is complete, heat the mixture to reflux (approx. 78°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water.
Neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. A precipitate of tin salts will form.
Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with ethyl acetate.
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3x volumes).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Intermediate A as a solid. This intermediate can often be used in the next step without further purification.
Step 1B: Amide Coupling to form PASKi-01
Reagents & Setup:
Intermediate A (1.0 eq)
4-Fluorobenzoyl chloride (1.1 eq)
Pyridine or Triethylamine (TEA) (2.0 eq)
Dichloromethane (DCM), Anhydrous
Round-bottom flask under an inert atmosphere (N₂ or Argon).
Procedure:
Dissolve Intermediate A in anhydrous DCM in the flask and cool the solution to 0°C using an ice bath.
Add pyridine or TEA to the solution.
Add 4-fluorobenzoyl chloride dropwise via syringe to the stirred solution.
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS.
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure PASKi-01 .
Protocol 2: In Vitro PASK Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is adapted from a standard luminescent kinase assay format to determine the potency (IC₅₀) of a synthesized inhibitor against PASK.[13]
Materials & Reagents:
Recombinant human PASK enzyme
PASK peptide substrate (e.g., a generic serine/threonine kinase substrate)
ATP (at a concentration near the Kₘ for PASK)
ADP-Glo™ Kinase Assay Kit (Promega, Cat.# V9101 or similar)[13]
Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
Test compound (PASKi-01) and positive control inhibitor (e.g., Staurosporine)
384-well white assay plates
Procedure:
Compound Preparation: Prepare a serial dilution of PASKi-01 in DMSO, typically starting from 10 mM. Then, dilute these stocks into the kinase buffer to the desired final assay concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
Assay Plate Setup:
To the wells of a 384-well plate, add 1 µL of the diluted inhibitor or control (DMSO for 0% inhibition, strong inhibitor for 100% inhibition).
Add 2 µL of PASK enzyme diluted in kinase buffer.
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix.[13]
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
ADP Detection:
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
Incubate at room temperature for 40 minutes.
Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction.
Incubate at room temperature for 30-60 minutes.
Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.
Data Analysis and Interpretation
The raw luminescence data from the kinase assay is used to determine the inhibitor's half-maximal inhibitory concentration (IC₅₀).
Plot the % Inhibition against the logarithm of the inhibitor concentration.
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism, Origin).
The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of PASK activity.
Table 2: Representative PASK Inhibition Data
Compound
PASK IC₅₀ (nM)
PASKi-01 (Hypothetical)
85
Staurosporine (Control)
150
Safety and Handling Precautions
All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
3-(Cyanomethyl)-4-nitrobenzoic acid and Derivatives: Aromatic nitro compounds can be toxic and irritants. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
Reagents:
Tin(II) chloride: Corrosive and harmful if swallowed. Handle with care.
4-Fluorobenzoyl chloride: Corrosive and a lachrymator. Causes severe skin burns and eye damage.[14] Handle only in a fume hood.
Solvents (DCM, Ethanol): Flammable and volatile. Keep away from ignition sources.
Disposal: Dispose of all chemical waste in accordance with local institutional and governmental regulations.
Conclusion
3-(Cyanomethyl)-4-nitrobenzoic acid serves as an excellent starting point for the development of novel PASK inhibitors. Its trifunctional nature provides significant synthetic flexibility, enabling the exploration of diverse chemical space around the PASK active site. The protocols outlined in this document provide a robust framework for the synthesis, purification, and biochemical evaluation of candidate inhibitors derived from this intermediate. By applying these methods, researchers can efficiently advance their drug discovery programs targeting PASK for the treatment of metabolic diseases.
References
ResearchGate. (n.d.). PASK signaling pathways with their downstream targets and direct... Retrieved from [Link]
Hao, N., & Rutter, J. (2008). The role of PAS kinase in regulating energy metabolism. Vitam Horm., 77, 209-29.
Hao, N., et al. (2007). PAS kinase is required for normal cellular energy balance. Proc. Natl. Acad. Sci. U.S.A., 104(39), 15466-15471.
Ai, N., et al. (2015). Per-Arnt-Sim Kinase (PASK): An Emerging Regulator of Mammalian Glucose and Lipid Metabolism. Int J Mol Sci., 16(9), 21377-94.
Kikani, C. K., et al. (2016). Pask integrates hormonal signaling with histone modification via Wdr5 phosphorylation to drive myogenesis. Mol Cell., 63(5), 735-749.
Kikani, C. K., et al. (2023).
Rutter, J., et al. (2007). PAS kinase is required for normal cellular energy balance. Proc. Natl. Acad. Sci. U.S.A., 104(39), 15466-15471.
Karakkat, C., et al. (2019). Activation of PASK by mTORC1 is required for the onset of the terminal differentiation program. PNAS, 116(22), 10838-10847.
Verdu-Toral, F., et al. (2020). PAS Kinase: A Nutrient and Energy Sensor “Master Key” in the Response to Fasting/Feeding Conditions. Front. Physiol., 11, 599026.
Kuumar, P. (2025). Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances.
Hanzlik, R. P. (n.d.). Design and Synthesis of Proteinase Inhibitors. University of Kansas, Medicinal Chemistry. Retrieved from [Link]
Application Notes and Protocols for the Synthesis of 5-Carboxyindole Precursors
Introduction: The Central Role of 5-Carboxyindole in Modern Drug Discovery The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Central Role of 5-Carboxyindole in Modern Drug Discovery
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Among its many derivatives, 1H-Indole-5-carboxylic acid (5-carboxyindole) stands out as a critical building block and key intermediate.[1] Its strategic importance lies in the carboxylic acid moiety at the C5 position, which serves as a versatile synthetic handle for constructing complex molecules through amide bond formation, esterification, or other functional group interconversions.
This functional group is integral to the molecular architecture of a wide range of therapeutic agents. For instance, 5-carboxyindole derivatives are investigated as inhibitors of tryptophan dioxygenase for potential anticancer immunomodulation, as components of inhibitors for the Hedgehog signaling pathway, and as precursors for cytosolic phospholipase A2α (cPLA2α) inhibitors.[2][3] The development of dual inhibitors, such as those targeting the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase-2 (CDK2), also frequently employs this scaffold.[4][5]
Given its high value, the efficient and scalable synthesis of 5-carboxyindole and its immediate precursors is a paramount concern for researchers in pharmaceutical and chemical development. This guide provides an in-depth analysis of several robust synthetic strategies, moving beyond simple procedural lists to explain the underlying chemical principles and rationale behind experimental choices. We will explore classical name reactions and modern catalytic methods, offering detailed, field-proven protocols for each.
Strategic Overview of Synthetic Routes
The synthesis of the 5-carboxyindole core can be approached through several distinct strategies. The optimal choice depends on factors such as the availability of starting materials, desired substitution patterns, functional group tolerance, and scalability.
Requires >3 eq. of Grignard reagent; sensitive to sterics
Palladium-Catalyzed Methods
Substituted anilines + Alkynes; or intramolecular C-H amination
Cross-coupling or C-H activation/amination
Highly tunable via precursor design
Excellent functional group tolerance; mild conditions
Catalyst cost and optimization can be factors
Method 1: The Fischer Indole Synthesis
The Fischer synthesis, discovered by Emil Fischer in 1883, remains one of the most fundamental and widely used methods for constructing the indole nucleus.[6] The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[7]
Principle and Causality
The core of this reaction is a[1][1]-sigmatropic rearrangement of the protonated ene-hydrazine tautomer of the hydrazone.[6][7] The use of a Brønsted or Lewis acid catalyst is crucial as it facilitates both the tautomerization to the reactive ene-hydrazine intermediate and the final elimination of ammonia to form the aromatic indole ring.[6] Heat is required to provide the activation energy for the key rearrangement and elimination steps. To produce 5-substituted indoles, the synthesis must begin with a para-substituted arylhydrazine. For 5-carboxyindole, the ideal starting material is 4-hydrazinobenzoic acid or, more commonly, its stable precursor, 4-cyanophenylhydrazine, which can be hydrolyzed in a final step.[8]
Experimental Protocols
Protocol 1.1: Synthesis of 4-Cyanophenylhydrazine Hydrochloride Precursor
This procedure details the conversion of a primary aromatic amine to its corresponding hydrazine salt via diazotization and subsequent reduction.
Rationale: The amine is first converted to a diazonium salt, a versatile intermediate. This is achieved by reaction with nitrous acid (generated in situ from sodium nitrite and HCl) at low temperatures to prevent decomposition of the unstable diazonium salt. The diazonium salt is then reduced to the hydrazine, typically using a mild reducing agent like tin(II) chloride.[9][10]
Step-by-Step Procedure:
Suspend 4-aminobenzonitrile (50 g, 423 mmol) in concentrated hydrochloric acid (550 mL) in a flask equipped with a mechanical stirrer and cool the mixture to -15°C to -10°C in an ice-salt bath.
Prepare a solution of sodium nitrite (31.5 g, 457 mmol) in water (200 mL). Add this solution dropwise to the stirred suspension, ensuring the internal temperature is maintained below -10°C.
In a separate, large flask, prepare a solution of tin(II) chloride dihydrate (477 g, 2.1 mol) in concentrated hydrochloric acid (370 mL) and cool it to -20°C.
Add the cold diazonium salt solution from step 2 portionwise to the stirred tin(II) chloride solution, again maintaining the temperature below -10°C.
After the addition is complete, continue stirring the mixture for an additional 15 minutes as it warms slightly to 0°C.
Collect the resulting white precipitate by vacuum filtration.
Wash the solid thoroughly with diethyl ether (4 x 250 mL) to remove any unreacted starting material and organic byproducts.
Dry the product under vacuum to yield 4-cyanophenylhydrazine hydrochloride (Typical yield: 75-85%).[9][10]
Fischer Indole Synthesis Workflow.
Protocol 1.2: Fischer Cyclization to 5-Cyanoindole and Hydrolysis
Rationale: The hydrazine and a ketone (e.g., 3-methylbutan-2-one) are condensed to form the hydrazone.[11] An acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride, is then used to drive the[1][1]-sigmatropic rearrangement and subsequent cyclization/aromatization.[7][11] The final step involves the robust hydrolysis of the nitrile group to a carboxylic acid.
Step-by-Step Procedure:
Combine 4-cyanophenylhydrazine hydrochloride (1 eq.) and 3-methylbutan-2-one (1.1 eq.) in a suitable solvent such as ethanol or toluene.
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄) and reflux the mixture for 1-2 hours to form the hydrazone.
Cool the mixture and remove the solvent under reduced pressure.
To the crude hydrazone, add polyphosphoric acid (PPA) (10x weight of hydrazone) and heat the mixture to 100-120°C for 2-4 hours, monitoring the reaction by TLC.
Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.
Neutralize the mixture with a strong base (e.g., 50% NaOH solution) until it is alkaline.
Extract the product, 5-cyano-2,3,3-trimethyl-3H-indole, with an organic solvent like ethyl acetate or dichloromethane. Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.
For hydrolysis, dissolve the crude 5-cyanoindole derivative in a mixture of ethanol and water (1:1) and add an excess of NaOH (5-10 eq.).
Reflux the mixture for 12-24 hours until the hydrolysis is complete (monitored by TLC).
Cool the reaction mixture, acidify with concentrated HCl until pH ~2 to precipitate the product.
Filter the solid, wash with cold water, and dry to obtain the final 5-carboxyindole derivative.
Mechanism of the Fischer Indole Synthesis.
Method 2: The Reissert Indole Synthesis
The Reissert synthesis is a powerful method for preparing indoles, particularly indole-2-carboxylic acids, from ortho-nitrotoluenes.[12] The process involves two key transformations: a base-catalyzed condensation with diethyl oxalate, followed by a reductive cyclization.[13][14]
Principle and Causality
The synthesis begins with the deprotonation of the benzylic methyl group of an o-nitrotoluene derivative. This requires a strong base, such as potassium ethoxide, to generate a carbanion.[12] This carbanion then acts as a nucleophile, attacking diethyl oxalate in a Claisen condensation to form an ethyl o-nitrophenylpyruvate.[14] The second stage involves the reduction of the nitro group to an amine. Common reducing agents include zinc dust in acetic acid or iron powder with an acid.[12][15] The newly formed aniline nitrogen then immediately attacks the adjacent ketone intramolecularly, and subsequent dehydration yields the indole ring.
Experimental Protocols
Protocol 2.1: Synthesis of 2-Methyl-4-nitrobenzoic Acid Precursor
This precursor can be synthesized via the selective oxidation of one methyl group of 4-nitro-o-xylene.
Rationale: While strong oxidants like KMnO₄ can be used, a milder, more selective approach often employs dilute nitric acid in the presence of a phase transfer catalyst and a radical initiator to improve yields and reaction conditions.[16][17][18] The phase transfer catalyst helps bring the oxidant and the organic substrate into the same phase, enhancing the reaction rate.
Step-by-Step Procedure:
In a three-necked flask equipped with a reflux condenser and magnetic stirrer, add 4-nitro-o-xylene (0.15 g, 1 mmol), N-hydroxyphthalimide (NHPI) as a radical initiator (0.05 g, 0.3 mmol), and a phase transfer catalyst (e.g., a quaternary ammonium salt, 0.04 mmol).[16]
Add 40% nitric acid (1.26 g, 8 mmol).
Heat the mixture to reflux and maintain for 12 hours.[16]
After completion, cool the reaction to room temperature and wash with 10 mL of water.
Extract the aqueous phase with ethyl acetate (3 x 5 mL).
Combine the organic phases, dry over anhydrous sodium sulfate, and remove the solvent by rotary evaporation.
The crude product can be purified by recrystallization from an ethanol/water mixture to afford 2-methyl-4-nitrobenzoic acid (Typical yield: ~72%).[16]
Reissert Indole Synthesis Workflow.
Protocol 2.2: Reissert Cyclization to Indole-2,5-dicarboxylic Acid
Step-by-Step Procedure:
Prepare a solution of potassium ethoxide by carefully dissolving potassium metal (1.1 eq.) in absolute ethanol under an inert atmosphere (N₂).
To this solution, add 2-methyl-4-nitrobenzoic acid (1 eq.) followed by diethyl oxalate (1.2 eq.).
Reflux the mixture for 4-6 hours. The reaction progress can be monitored by TLC.
After cooling, pour the reaction mixture into water and acidify with HCl. Extract the resulting pyruvate derivative with ethyl acetate. Dry and concentrate the organic layer.
Dissolve the crude pyruvate intermediate in glacial acetic acid.
Add zinc dust (4-5 eq.) portionwise, keeping the reaction temperature below 40°C with an ice bath.
After the addition is complete, stir the reaction at room temperature for 2-3 hours.
Filter off the excess zinc and inorganic salts. Dilute the filtrate with water to precipitate the crude product.
Collect the solid by filtration, wash with water, and dry. This yields the indole-2,5-dicarboxylic acid.
(Optional) If only 5-carboxyindole is desired, the dicarboxylic acid can be heated above its melting point in a high-boiling solvent (like quinoline) with a copper catalyst to selectively decarboxylate the C2-carboxyl group.
Method 3: The Bartoli Indole Synthesis
The Bartoli indole synthesis is a highly effective method for reacting ortho-substituted nitroarenes with vinyl Grignard reagents to produce, primarily, 7-substituted indoles.[19][20] The reaction's success is critically dependent on the presence of a substituent at the ortho position to the nitro group.
Principle and Causality
This reaction proceeds through a unique mechanism that leverages the steric and electronic properties of the starting materials.[19][21]
Reduction: The first equivalent of the vinyl Grignard reagent reduces the nitroarene to a nitrosoarene.[21]
Addition: A second equivalent of the Grignard reagent adds to the nitroso intermediate.
Rearrangement: The key step is a[1][1]-sigmatropic rearrangement, which is facilitated by the steric bulk of the ortho substituent.[19] This step forms the C2-C3 bond of the indole.
Aromatization: A third equivalent of the Grignard reagent acts as a base, deprotonating the intermediate to drive the rearomatization of the six-membered ring and formation of the five-membered ring upon acidic workup.[21][22]
Due to its mechanism, the standard Bartoli reaction is not ideal for synthesizing 5-substituted indoles directly unless the starting material is a 2,4-disubstituted nitroarene. However, it represents a powerful strategy for building complex indole cores.
Bartoli Indole Synthesis Workflow.
Method 4: Modern Palladium-Catalyzed Syntheses
In recent decades, palladium-catalyzed reactions have revolutionized organic synthesis, providing milder and more functional-group-tolerant pathways to complex molecules, including indoles.[23] These methods often involve C-N bond formation via cross-coupling or direct C-H amination.[24][25]
Principle and Causality
A common strategy involves the intramolecular oxidative C-H amination of a suitably designed precursor. The general catalytic cycle involves a Pd(II) catalyst which coordinates to the substrate, facilitates the C-H activation and C-N bond-forming reductive elimination, and is then re-oxidized to Pd(II) by a terminal oxidant, often molecular oxygen, making the process more atom-economical.[23][24]
This protocol is adapted from methods for synthesizing indole-2-carboxylates from 2-acetamido-3-aryl-acrylates.[24]
Rationale: This approach builds the indole ring through a direct, oxidative C-H functionalization. A palladium(II) source catalyzes the intramolecular amination of an aromatic C-H bond. Oxygen serves as the terminal oxidant to regenerate the active Pd(II) catalyst, making the process efficient and environmentally benign.[24]
Step-by-Step Procedure:
To a pressure-tolerant vial, add the 2-acetamido-3-(4-carboxyphenyl)-acrylate precursor (1 eq.), Pd(OAc)₂ (10 mol%), and a suitable solvent mixture such as DMSO/toluene.
Seal the vial, and purge thoroughly with oxygen (or air).
Heat the reaction mixture to 100-120°C for 12-24 hours.
Monitor the reaction by LC-MS or TLC for the formation of the N-acetyl-indole-2,5-dicarboxylate product.
After completion, cool the reaction, dilute with ethyl acetate, and wash with water.
Dry the organic layer, concentrate, and purify the product by column chromatography.
The N-acetyl and ester groups can be subsequently hydrolyzed under standard basic conditions (e.g., LiOH or NaOH in MeOH/H₂O) to yield the final 5-carboxyindole.
Simplified Pd-Catalyzed C-H Amination Cycle.
Conclusion
The synthesis of 5-carboxyindole and its precursors can be achieved through a variety of powerful chemical transformations.
The Fischer indole synthesis offers a classic, robust, and versatile route, particularly when starting from readily available anilines.
The Reissert synthesis provides an alternative pathway that is especially well-suited for producing indole-2-carboxylic acid derivatives.
The Bartoli synthesis , while more specialized, is an excellent choice for constructing sterically demanding indole cores.
Modern palladium-catalyzed methods represent the state-of-the-art, offering mild conditions, superior functional group tolerance, and novel pathways through C-H activation.
The selection of an appropriate synthetic route requires careful consideration of the specific target molecule, economic constraints, and available chemical infrastructure. This guide provides the foundational knowledge and practical protocols to empower researchers to make informed decisions and successfully synthesize these vital intermediates for drug discovery and development.
References
Vertex AI Search. (2025, February 28).
Google Patents. (n.d.). CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.
Semantic Scholar. (2013, August 30). Synthesis method of 2-methyl-4-nitrobenzoic acid. Retrieved from [Link]
MDPI. (2020, May 3). Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations. Retrieved from [Link]
TREA. (2024, July 25). A PROCESS FOR THE PREPARATION OF 2-NITRO-4-(METHYLSULFONYL)BENZOIC ACID.
PubMed. (2004, May 17). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. Retrieved from [Link]
Wikipedia. (n.d.). Reissert indole synthesis. Retrieved from [Link]
Cambridge University Press. (n.d.). Fischer Indole Synthesis.
Cambridge University Press. (n.d.). Reissert Indole Synthesis.
chemeurope.com. (n.d.). Reissert indole synthesis. Retrieved from [Link]
Wikipedia. (n.d.). Bartoli indole synthesis. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Reissert Indole Synthesis. Retrieved from [Link]
Grokipedia. (n.d.). Bartoli indole synthesis.
BenchChem. (n.d.).
SlideShare. (n.d.). Synthesis and Chemistry of Indole.
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
RSC Publishing. (n.d.). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. Retrieved from [Link]
YouTube. (2024, December 20). Reissert Indole Synthesis. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). The Bartoli Indole Synthesis.
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of methyl indole-5-carboxylate. Retrieved from [Link]
ResearchGate. (2025, August 6).
PubMed. (2009, April 15). 1-(5-Carboxyindol-1-yl)propan-2-ones as inhibitors of human cytosolic phospholipase A2alpha: synthesis and properties of bioisosteric benzimidazole, benzotriazole and indazole analogues. Retrieved from [Link]
PMC. (n.d.). Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds. Retrieved from [Link]
J&K Scientific LLC. (2021, February 8). Bartoli Indole Synthesis. Retrieved from [Link]
ACS Publications. (n.d.). SYNTHESIS OF INDOLE DERIVATIVES. 5-INDOLECARBOXYLIC ACID. Retrieved from [Link]
Amerigo Scientific. (n.d.). Indole-5-carboxylic acid (99%). Retrieved from [Link]
The University of Aberdeen Research Portal. (2023, April 1). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2)
ResearchGate. (2025, August 29).
ResearchGate. (2025, August 9). Palladium‐Catalyzed Decarboxylative Synthesis of 5H‐Benzo[17][18][1][26]oxazino[2,3‐a]isoindole‐5,11(6aH)‐Diones using 2‐Phenyl‐4H‐Benzo[d][1][26]oxazin‐4‐Ones and α‐Oxo Carboxylic Acids.
PrepChem.com. (n.d.). Synthesis of 1. 4-Cyanophenylhydrazine. Hydrochloride. Retrieved from [Link]
ACS Publications. (2005, July 13). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Retrieved from [Link]
PMC. (n.d.). Palladium-Catalyzed Synthesis of Natural and Unnatural 2-, 5-, and 7-Oxygenated Carbazole Alkaloids from N-Arylcyclohexane Enaminones. Retrieved from [Link]
Google Patents. (n.d.). Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted....
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Application Note: Chemoselective Reduction of 3-(Cyanomethyl)-4-nitrobenzoic Acid
Executive Summary The Challenge: Reducing the nitro group in 3-(cyanomethyl)-4-nitrobenzoic acid presents a classic chemoselectivity dilemma. The molecule contains three sensitive functionalities: a nitro group (target),...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The Challenge: Reducing the nitro group in 3-(cyanomethyl)-4-nitrobenzoic acid presents a classic chemoselectivity dilemma. The molecule contains three sensitive functionalities: a nitro group (target), a carboxylic acid (solubility/salt formation), and a cyanomethyl group (susceptible to over-reduction or hydrolysis).
The Risk: The specific ortho-relationship between the nitro and cyanomethyl groups creates a high risk of intramolecular cyclization. Upon reduction to the aniline, the nucleophilic amine can attack the electrophilic nitrile, leading to the formation of indole or isoquinoline impurities (e.g., 2-aminoindole derivatives). Furthermore, standard catalytic hydrogenation (Pd/C) often reduces the nitrile to a primary amine or causes hydrogenolysis of the benzylic C-CN bond.
The Solution: This guide details two validated protocols. Protocol A (Fe/NH₄Cl) is the recommended "High Fidelity" method for laboratory scale, offering near-perfect chemoselectivity. Protocol B (Pt/C Hydrogenation) is the "Scalable" method, utilizing Platinum (sulfided or poisoned) to prevent nitrile interaction, which is superior to Palladium for this specific substrate.
Chemical Context & Reaction Pathways[1][2][3][4][5][6][7][8][9][10][11]
Understanding the competing mechanisms is vital for process control. The diagram below illustrates the desired pathway versus the critical "Ortho-Cyclization" and "Over-Reduction" failure modes.
Figure 1: Reaction landscape. Note the critical risk of Impurity B arising from the ortho-positioning of the amine and nitrile.
Protocol A: Activated Iron Reduction (Fe/NH₄Cl)
Status: Gold Standard (High Selectivity) | Scale: 1g – 50g
This method utilizes "Bechamp-type" conditions but substitutes strong acid (HCl) with Ammonium Chloride (
). This buffers the reaction (pH ~5-6), preventing nitrile hydrolysis while activating the iron surface for electron transfer.
Solvent Preparation: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve the substrate in Ethanol/Water (3:1).
Note: The carboxylic acid moiety may limit solubility initially. The addition of water helps solubilize the ammonium salts.
Activation: Add the Ammonium Chloride (
) to the mixture. Stir for 10 minutes at room temperature.
Iron Addition: Add the Iron powder in portions to the stirring solution.
Caution: Although less exothermic than Fe/HCl, a mild exotherm may occur.
Reflux: Heat the reaction to 70–80°C (Gentle Reflux) .
Critical Control Point: Do not overheat. Vigorous boiling increases the kinetic energy for the intramolecular cyclization (Impurity B). Monitor strictly.
Monitoring: Check via HPLC or TLC every 30 minutes.
Endpoint: Disappearance of Nitro peak. Appearance of a lower Rf spot (Amine) which often fluoresces blue under UV (254/365 nm).
Filtration: Filter the slurry through a pad of Celite® to remove iron oxide sludge. Wash the pad with copious Ethyl Acetate (or MeOH if product precipitates).
Basification: The filtrate will be slightly acidic. Adjust pH to ~7-8 using saturated
. Do not use NaOH , as high pH will hydrolyze the nitrile to the amide.
Extraction: Remove organic solvents under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x).[4]
While Palladium (Pd/C) is the industry workhorse, it is unsuitable here without poisoning (e.g., ethylenediamine) because it readily reduces nitriles to primary amines. Platinum (Pt/C), particularly sulfided variants, is far less active toward the
bond.
Materials
Catalyst: 5% Pt/C (sulfided preferred) or 1% Pt/C (0.5 - 1.0 wt% loading relative to substrate).
Solvent: Ethyl Acetate or THF.
Avoid: Methanol/Ethanol can sometimes facilitate transesterification or acetal formation if trace acid is present.
Hydrogen Source:
Balloon (Lab) or Parr Shaker (1-3 bar).
Step-by-Step Methodology
Inerting: Charge the reaction vessel with the substrate and catalyst under a Nitrogen atmosphere.
Safety: Pyrophoric risk.[1] Keep catalyst wet with solvent.
Solvation: Add Ethyl Acetate.
Note: If the starting material (carboxylic acid) is insoluble, it may slowly dissolve as it reacts, or one can use THF. Avoid adding base to solubilize, as this promotes nitrile hydrolysis.
Hydrogenation: Purge with
(3x), then (3x). Maintain pressure at 1 atm (balloon) or max 2 bar .
Critical Control Point: High pressure (>5 bar) forces the reduction of the nitrile even with Pt catalysts. Keep pressure low.
Reaction Time: Stir vigorously at 20–25°C .
Temperature Warning: Do not heat. Higher temperatures favor the hydrogenolysis of the benzylic C-CN bond.
Filtration: Once complete (HPLC), purge with Nitrogen. Filter through a 0.45µm nylon membrane or Celite to remove Pt.
Isolation: Concentrate the filtrate. The product often crystallizes directly from Ethyl Acetate/Heptane.
Analytical Controls & Troubleshooting
Data Summary Table
Parameter
Fe/NH₄Cl (Method A)
Pt/C Hydrogenation (Method B)
Pd/C Hydrogenation (NOT RECOMMENDED)
Chemoselectivity
Excellent (>98%)
Good (>95%)
Poor (<60%)
Nitrile Retention
High
High (at low P/T)
Low (Amine formation)
Cyclization Risk
Low (if T < 80°C)
Very Low (Room Temp)
Moderate
Workup Difficulty
Moderate (Iron waste)
Easy (Filtration)
Easy
Cost
Low
High (Pt catalyst)
Moderate
Troubleshooting Guide
Problem: Loss of Nitrile peak in IR (
) or NMR.
Cause: Hydrolysis to amide (if aqueous/basic) or reduction to amine (if catalytic).
Fix: Switch to Method A. Ensure pH < 8 during workup.
Problem: New impurity at RRT 0.85 (HPLC) / Mass [M-17].
Cause: Cyclization to the lactam/indole species (loss of
).
Fix: Lower reaction temperature. Ensure the reaction is not "starved" of hydrogen/reductant (slow reaction times favor thermodynamic cyclization).
Problem: Incomplete reduction of Nitro group.
Cause: Catalyst poisoning (Method B) or passive iron surface (Method A).
Fix (Method A): Add a few drops of dilute HCl to "etch" the iron, or increase agitation.
References
Selective Reduction of Nitro Groups
Title: Selective Reduction of Nitriles in the Presence of Arom
Application Notes and Protocols: Synthesis of 5-Nitroisoquinolin-1(2H)-one from 3-(Cyanomethyl)-4-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Isoquinolin-1-one Scaffold The isoquinolin-1-one core is a privileged scaffold in medicinal chemistry, appearing in a...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Isoquinolin-1-one Scaffold
The isoquinolin-1-one core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic pharmaceuticals. This heterocyclic system is of significant interest due to its involvement in various therapeutic areas, including oncology, inflammation, and neurodegenerative diseases. A notable example is the application of isoquinolin-1-one derivatives as inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, making them promising candidates for cancer therapy. The strategic functionalization of the isoquinolin-1-one ring system allows for the fine-tuning of pharmacological properties, driving the demand for versatile and efficient synthetic methodologies.
This application note provides a detailed protocol for the synthesis of 5-nitroisoquinolin-1(2H)-one, a valuable intermediate for the synthesis of PARP inhibitors like 5-aminoisoquinolin-1(2H)-one (5-AIQ), starting from the readily available 3-(cyanomethyl)-4-nitrobenzoic acid. The described methodology is based on a robust reductive cyclization strategy, offering a practical approach for researchers in drug discovery and development.
Synthetic Strategy: A Two-Step Approach to the Isoquinolin-1-one Core
The synthesis of 5-nitroisoquinolin-1(2H)-one from 3-(cyanomethyl)-4-nitrobenzoic acid is efficiently achieved through a two-step sequence:
Esterification: The initial step involves the conversion of the carboxylic acid functionality of the starting material into a methyl ester. This transformation is crucial as the ester group is a suitable precursor for the subsequent cyclization step and is generally more amenable to the reaction conditions.
Reductive Cyclization: The core of the synthesis is a chemoselective reductive cyclization of the resulting methyl 2-(cyanomethyl)-3-nitrobenzoate. This key transformation involves the selective reduction of the nitro group to an amine, which then undergoes a spontaneous intramolecular cyclization by attacking the cyano group, leading to the formation of the desired isoquinolin-1-one ring system.
This strategy offers a convergent and efficient route to the target heterocycle, leveraging the inherent reactivity of the starting material's functional groups.
Experimental Protocols
Part 1: Esterification of 3-(Cyanomethyl)-4-nitrobenzoic acid
This protocol details the conversion of 3-(cyanomethyl)-4-nitrobenzoic acid to its corresponding methyl ester, a necessary precursor for the subsequent cyclization.
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
Ethyl acetate (EtOAc)
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Separatory funnel
Rotary evaporator
Procedure:
To a solution of 3-(cyanomethyl)-4-nitrobenzoic acid (1.0 eq) in anhydrous methanol (approximately 10-15 mL per gram of starting material) in a round-bottom flask, slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) at room temperature with stirring.
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C).
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
After completion, allow the reaction mixture to cool to room temperature.
Remove the methanol under reduced pressure using a rotary evaporator.
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl 3-(cyanomethyl)-4-nitrobenzoate.
The crude product can be purified by column chromatography on silica gel if necessary.
Part 2: Reductive Cyclization to 5-Nitroisoquinolin-1(2H)-one
This protocol describes the key reductive cyclization step to form the isoquinolin-1-one ring system. The procedure is adapted from established methods for the reductive cyclization of related nitro-cyano compounds.[1][2]
Materials:
Methyl 3-(cyanomethyl)-4-nitrobenzoate
Iron powder (Fe)
Ammonium chloride (NH₄Cl)
Ethanol (EtOH)
Water (H₂O)
Celite®
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Filtration apparatus (e.g., Büchner funnel)
Procedure:
In a round-bottom flask, suspend methyl 3-(cyanomethyl)-4-nitrobenzoate (1.0 eq) in a mixture of ethanol and water (e.g., a 4:1 or 3:1 v/v ratio).
Add iron powder (excess, typically 3-5 eq) and ammonium chloride (catalytic to 1.0 eq) to the suspension.
Heat the reaction mixture to reflux with vigorous stirring.
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
Upon completion, allow the mixture to cool slightly and filter the hot solution through a pad of Celite® to remove the iron salts.
Wash the Celite® pad with hot ethanol.
Combine the filtrates and concentrate under reduced pressure to remove the ethanol.
The resulting aqueous residue may precipitate the product upon cooling. The solid can be collected by filtration, washed with cold water, and dried.
If the product does not precipitate, extract the aqueous solution with a suitable organic solvent such as ethyl acetate.
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-nitroisoquinolin-1(2H)-one.
The crude product can be purified by recrystallization or column chromatography.
Mechanism of Reductive Cyclization
The key transformation in this synthesis is the iron-mediated reductive cyclization. The proposed mechanism is as follows:
Reduction of the Nitro Group: In the presence of a protic solvent and a reducing agent like iron powder, the nitro group is selectively reduced to an amino group.
Intramolecular Nucleophilic Attack: The newly formed amino group acts as a nucleophile and attacks the electrophilic carbon of the adjacent cyano group.
Tautomerization and Hydrolysis: The resulting imine intermediate undergoes tautomerization and subsequent hydrolysis during workup to yield the thermodynamically stable amide, which is the isoquinolin-1-one ring system.
Caption: Proposed mechanism for the reductive cyclization.
Data Summary
The following table summarizes the key transformations and expected outcomes based on analogous reactions reported in the literature.
Step
Starting Material
Product
Key Reagents
Typical Yield
1
3-(Cyanomethyl)-4-nitrobenzoic acid
Methyl 3-(cyanomethyl)-4-nitrobenzoate
MeOH, H₂SO₄
>90%
2
Methyl 3-(cyanomethyl)-4-nitrobenzoate
5-Nitroisoquinolin-1(2H)-one
Fe, NH₄Cl, EtOH/H₂O
60-80%
Troubleshooting and Key Considerations
Esterification: Ensure the use of anhydrous methanol to maximize the yield of the ester. The reaction should be monitored carefully to avoid side reactions.
Reductive Cyclization: The reaction is exothermic, and the rate of heating should be controlled. The fineness of the iron powder can affect the reaction rate. A large excess of iron is used to drive the reaction to completion. The filtration of the hot reaction mixture is crucial to prevent the product from precipitating with the iron salts.
Purification: The final product can often be purified by simple recrystallization. However, if impurities persist, silica gel column chromatography using a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) is recommended.
Conclusion
The described two-step protocol provides a reliable and efficient method for the synthesis of 5-nitroisoquinolin-1(2H)-one from 3-(cyanomethyl)-4-nitrobenzoic acid. This application note offers a practical guide for researchers engaged in the synthesis of heterocyclic compounds for drug discovery and development. The methodology is scalable and utilizes readily available and inexpensive reagents, making it an attractive route for accessing this important heterocyclic scaffold.
References
Woon, E. C. Y., et al. (2006). Reductive Cyclisation of 2-Cyanomethyl-3-Nitrobenzoates. Letters in Organic Chemistry, 3(8), 620-622.
Threadgill, M. D., et al. (2006). Reductive Cyclisation of 2-Cyanomethyl-3-Nitrobenzoates. Department of Pharmacy and Pharmacology, University of Bath. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Optimizing Synthesis of 3-(Cyanomethyl)-4-nitrobenzoic Acid
User Guide ID: TSC-SYN-2024-CNBA
Topic: Yield Optimization & Troubleshooting
Target Audience: Medicinal Chemists, Process Development Scientists
The synthesis of 3-(Cyanomethyl)-4-nitrobenzoic acid presents a classic chemoselectivity challenge: introducing a cyanomethyl group ortho to a nitro group without compromising the carboxylic acid or the nitrile functionality itself.
While Vicarious Nucleophilic Substitution (VNS) offers a direct path, it often suffers from low yields and difficult purification due to tar formation. The industry-standard "Gold Route" involves Radical Bromination followed by Cyanation . This guide focuses on optimizing this pathway, as it offers the highest reproducibility and scalability if specific "kill steps" are managed correctly.
The "Gold Route" Workflow:
Protection: Masking the carboxylic acid (Critical for solubility and directing effects).
Functionalization: Radical bromination of the methyl group.
Substitution: Nucleophilic displacement with cyanide.
Deprotection: Selective hydrolysis to the final acid.
Deep Dive: The Bromination-Cyanation Pathway
Phase 1: Acid Protection (The Foundation)
The Issue: Attempting bromination directly on 3-methyl-4-nitrobenzoic acid often results in poor solubility in CCl₄/PhCF₃ and difficult workups.
The Fix: Convert the acid to an ester.
Recommendation: Use the tert-Butyl ester (
-Bu) instead of Methyl/Ethyl.
Why? The final deprotection of a methyl ester requires basic hydrolysis (LiOH/NaOH), which risks hydrolyzing your newly formed nitrile to a primary amide or acid. The
-Bu group can be removed under acidic conditions (TFA/DCM) that leave the nitrile intact.
Phase 2: Radical Bromination (The Bottleneck)
Reaction: 3-methyl-4-nitrobenzoate + NBS
3-(bromomethyl)-4-nitrobenzoate.
Common Failure: Formation of the dibromo species (over-reaction) or recovery of starting material.
Optimization Protocol:
Stoichiometry: Use 0.95 - 1.0 equivalents of NBS. Never excess. It is better to have 10% unreacted starting material (separable) than 10% dibromo byproduct (inseparable and reactive).
Initiator: Use Azobisisobutyronitrile (AIBN) added in two portions (0.05 eq at start, 0.05 eq after 2 hours).
Solvent: Trifluoromethylbenzene (PhCF₃) is superior to CCl₄ (higher boiling point, less toxic, better solubility for nitro compounds).
Endpoint: Stop reaction at ~85-90% conversion by HPLC/NMR. Do not "cook" it to completion.
Phase 3: Cyanation (The Yield Killer)
Reaction: Benzyl bromide + Cyanide Source
Benzyl nitrile.
The Danger: The methylene protons in 3-(cyanomethyl)-4-nitrobenzoate are highly acidic (ortho to NO₂, alpha to CN). Basic cyanide sources (NaCN/KCN) can deprotonate the product, leading to self-condensation (dark tars/polymerization).
Optimization Protocol:
Reagent: Avoid naked NaCN. Use TMSCN (Trimethylsilyl cyanide) with TBAF (catalytic) or KCN/18-Crown-6 in a buffered system.
Conditions: If using aqueous KCN, use a biphasic system (DCM/Water) with a Phase Transfer Catalyst (TBAB). Keep the pH near neutral (buffer with NaHCO₃) to prevent deprotonation of the product.
Troubleshooting Guide
Symptom
Probable Cause
Corrective Action
Low Yield in Step 2 (Bromination)
Old/Wet NBS
Recrystallize NBS from water before use. It must be white, not yellow. Dry thoroughly.
Product is a dark oil/tar (Step 3)
"VNS-like" polymerization
The product was deprotonated by excess cyanide base. Switch to TMSCN or buffer the aqueous KCN reaction with NaHCO₃.
NMR shows "CHO" peak (Aldehyde)
Hydrolysis of bromide
Moisture entered the bromination or cyanation step. Ensure anhydrous solvents. Benzyl bromides ortho to nitro groups hydrolyze very easily.
Mixture of Mono- and Di-bromo
Excess NBS or long reaction
Stop reaction early. Use 0.95 eq NBS. The di-bromo impurity is almost impossible to separate; prevention is the only cure.
Loss of Nitrile during Deprotection
Base hydrolysis of Methyl Ester
Switch to t-Butyl ester protection. Deprotect with TFA/DCM (1:1) at 0°C to RT. The nitrile will survive.
Visual Pathway Analysis
The following diagram illustrates the logic flow and critical decision points for the synthesis.
Caption: Optimized synthetic workflow highlighting the critical checkpoint at the bromination stage and the protection strategy.
Frequently Asked Questions (FAQ)
Q: Can I use the SNAr route (reacting 3-chloro-4-nitrobenzoic acid with ethyl cyanoacetate) instead?A: Yes, but it is often "messier." The SNAr reaction requires a strong base (NaH) to generate the enolate, which can cause redox side reactions with the nitro group. Furthermore, the resulting intermediate is an
-cyano ester. Decarboxylating this to the simple cyanomethyl group () often requires Krapcho conditions (DMSO/NaCl/Heat) which can be low-yielding for this specific substrate. The Bromination route is more linear and cleaner.
Q: Why is my bromination reaction turning purple/red?A: This indicates the formation of benzylic radicals that are coupling or oxidizing. It usually happens if oxygen is present (poor degassing) or if the reaction is overheated. Ensure you sparge the solvent with Argon/Nitrogen for 15 minutes before adding AIBN.
Q: Is the 3-(cyanomethyl)-4-nitrobenzoic acid light sensitive?A: Yes. Nitro-benzyl compounds are often photo-labile (used as photo-cages in biology). Keep the final product and intermediates wrapped in foil or in amber glassware to prevent degradation.
References
Preparation of 3-methyl-4-nitrobenzoate precursors:
Centers for Disease Control and Prevention (CDC). "Supporting Information: Synthesis of ONPE 3." Development of Photoactivated Fluorescent N-Hydroxyoxindoles.
General Principles of Vicarious Nucleophilic Substitution (VNS):
Makosza, M., & Winiarski, J.[1] "Vicarious Nucleophilic Substitution of Hydrogen."[1][2] Organic Chemistry Portal.
Optimization of Benzylic Bromination:
BenchChem Technical Support. "Application Notes for Nucleophilic Substitution Involving 2-Bromo-3-nitrobenzoic Acid" (Analogous chemistry).
Solubility issues with 3-(Cyanomethyl)-4-nitrobenzoic acid in water
[1][2][3] Executive Summary This guide addresses the solubility challenges associated with 3-(Cyanomethyl)-4-nitrobenzoic acid , a specialized intermediate often used in the synthesis of heterocycles and pharmaceutical c...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Executive Summary
This guide addresses the solubility challenges associated with 3-(Cyanomethyl)-4-nitrobenzoic acid , a specialized intermediate often used in the synthesis of heterocycles and pharmaceutical compounds.[1][2]
Users frequently report difficulties dissolving this compound in neutral water and unexpected color changes during pH adjustment.[1][2][3][4] These issues stem from its dual functionality: a carboxylic acid (requiring ionization for aqueous solubility) and an active methylene group (susceptible to side reactions under harsh basic conditions).[2][3][4]
This document provides a validated troubleshooting framework, optimized dissolution protocols, and stability warnings to ensure experimental reproducibility.
Chemical Profile & Solubility Logic
To master the solubility of this compound, one must understand its ionization states.[2][3][4]
Property
Value / Characteristic
Impact on Solubility
Structure
3-(Cyanomethyl)-4-nitrobenzoic acid
Hydrophobic Core: The aromatic ring and nitro group resist water solvation.[1][2][3]
Acidity (pKa)
~3.2 – 3.5 (Estimated)*
Ionization: In water at pH < 3.5, it exists as a neutral, insoluble solid.[2][3][4] At pH > 5.5, it forms a soluble carboxylate anion.[1][2][3][4]
Active Site
Methylene (-CH₂-) at C3
Reactivity: The methylene protons are ortho to the nitro group, making them acidic.[1][2] Strong bases (pH > 12) can deprotonate this carbon, causing deep red/purple coloration and decomposition.
*Note: pKa is estimated based on the inductive effects of the 4-nitro and 3-cyanomethyl groups on the benzoic acid core (pKa 4.2).[1]
Troubleshooting Guide (Q&A)
Q1: "I added the powder to pure water/PBS, but it floats and won't dissolve. What is wrong?"
Diagnosis: The pH is too low.[1][2][3][4]
Explanation: Pure water (pH ~5.5–7) often drops in pH immediately upon adding the compound due to its acidic carboxylic group.[2][3][4] If the pH falls below the pKa (~3.5), the equilibrium shifts to the protonated, neutral form, which is insoluble.[2][4]
Solution: You must actively drive the equilibrium to the deprotonated state (salt form) using a mild base.[2][4]
Action: See Protocol B (Aqueous Dissolution) below.
Q2: "I added 1N NaOH to dissolve it, and the solution turned deep red/purple. Is this normal?"
Diagnosis:CRITICAL WARNING. You have likely deprotonated the benzylic carbon, not just the carboxylic acid.[1][2][4]
Explanation: The methylene group (-CH₂-) attached to the cyano group is "activated" by the ortho-nitro group.[1][2][3] Strong bases like 1N NaOH can remove a proton from this carbon, forming a highly colored, resonance-stabilized anion (a Janovsky-like complex).[2][3][4] This species is unstable and prone to oxidative degradation.[1][2][3][4]
Solution:
Immediate Action: Neutralize immediately to pH 7–8.[1][2][3][4]
Prevention: Never use concentrated strong bases.[1][2][3][4] Use weak bases (NaHCO₃) or carefully titrated dilute NaOH (0.1 M) while monitoring pH.[2][3][4]
Q3: "My stock solution in DMSO precipitated when I diluted it into cell culture media."
Diagnosis: The "Crash-Out" Effect.[1][2][3][4]
Explanation: You likely exceeded the aqueous solubility limit of the neutral species, or the local concentration at the injection site was too high.[2][4]
Solution:
Step 1: Vortex the media vigorously while adding the DMSO stock to prevent local high concentrations.[1][3][4]
Step 2: Ensure the final concentration is < 100 µM (compound dependent).[2][3][4]
Step 3: Pre-warm the media to 37°C.
Validated Dissolution Protocols
Protocol A: Preparation of 100 mM Stock Solution (Organic)
Best for: Long-term storage, high-concentration spikes.[1][2]
Solvent: Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide) or DMF .
Mixing: Vortex for 30 seconds. The solution should be clear and yellow.[1][2][3][4]
Storage: Aliquot into amber vials (light sensitive) and store at -20°C.
Stability:[1][4][5] Stable for >6 months if kept dry.[1][2][3][4]
Protocol B: Preparation of Aqueous Solution (Buffer)
Best for: Direct aqueous use where DMSO is not permitted.[2][4]
Reagents:
0.1 M Sodium Bicarbonate (NaHCO₃), pH ~8.3.[2][3][4]
Do NOT use: 1M NaOH or unbuffered water.[1][2][3][4]
Procedure:
Suspend the solid compound in water (it will be cloudy).[1][2][3][4]
Add the 0.1 M NaHCO₃ solution dropwise with constant stirring.
Monitor: The solution will clear as the carboxylate salt forms and CO₂ is released (mild effervescence may occur).[1][2][3][4]
Final pH: Adjust the final volume with buffer to reach a pH of 7.0–7.5.
Filtration: Sterilize using a 0.22 µm PVDF or PES syringe filter.[1][2][3][4] Do not use Nylon (compounds with active nitro/cyano groups can sometimes bind to Nylon).[1][2][3][4]
Decision Logic & Workflow
The following diagram illustrates the logical flow for achieving a stable solution.
Caption: Workflow for solubilizing 3-(Cyanomethyl)-4-nitrobenzoic acid. Note the critical pH warning path.
Mechanism of Dissolution
Understanding the chemical equilibrium is vital for troubleshooting.[1][2][3][4]
Caption: Chemical species present at different pH levels.[2][3][4] The target window is the "Soluble Form" (Green).[4]
References
Sigma-Aldrich. 4-Cyano-3-nitrobenzoic acid Product Information. (Note: Structural isomer used for property comparison). Link
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18370, 3-Methyl-4-nitrobenzoic acid. (Analog used for pKa estimation).[2][3][4] Link[2][4]
Organic Syntheses. p-Nitrobenzoic Acid Synthesis and Properties. Org. Synth. 1922, 2,[2][4][6][7] 53. (Foundational data on nitrobenzoic acid solubility). Link[2][4]
BenchChem. Laboratory-Scale Synthesis of 3-Methoxy-4-nitrobenzoic Acid. (Protocol reference for similar nitro-benzoic acid handling). Link[2][4]
(Note: Specific literature for the exact "3-(Cyanomethyl)-4-nitrobenzoic acid" isomer is limited; protocols are derived from validated methods for close structural analogs 4-nitrobenzoic acid and 3-cyanomethylbenzoic acid derivatives.)[1][2][3]
Technical Support Center: Stability of 3-(Cyanomethyl)-4-nitrobenzoic Acid Under Basic Conditions
For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for 3-(cyanomethyl)-4-nitrobenzoic acid. This guide is designed to provide in-depth technical assistance to research...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 3-(cyanomethyl)-4-nitrobenzoic acid. This guide is designed to provide in-depth technical assistance to researchers and scientists encountering challenges with the stability of this compound, particularly under basic experimental conditions. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure the integrity and success of your experiments.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the use of 3-(cyanomethyl)-4-nitrobenzoic acid in basic environments. Each issue is followed by an analysis of potential causes and detailed, step-by-step solutions.
Issue 1: Unexpected Peaks Observed in Chromatographic Analysis (HPLC, LC-MS)
Symptoms:
Appearance of one or more new peaks in your chromatogram that are not present in the standard or initial sample.
A decrease in the peak area of the parent compound, 3-(cyanomethyl)-4-nitrobenzoic acid, over time or after treatment with basic reagents.
Inconsistent retention times for the main peak.
Potential Causes and Solutions:
The observance of unexpected peaks is a strong indicator of sample degradation. 3-(Cyanomethyl)-4-nitrobenzoic acid possesses two primary functional groups susceptible to basic conditions: the cyanomethyl group and the carboxylic acid.
1. Hydrolysis of the Cyanomethyl Group: The cyanomethyl group (-CH₂CN) is prone to hydrolysis under basic conditions to form a primary amide and subsequently a carboxylic acid. This reaction proceeds via nucleophilic attack of a hydroxide ion on the nitrile carbon.
Solution:
pH Control: Maintain the pH of your solution below 7 wherever possible. If basic conditions are required for your reaction, use the mildest base and the lowest concentration feasible. It is recommended to perform pH stability studies to determine the optimal pH range for your specific application.
Temperature Management: Perform reactions at the lowest possible temperature to slow the rate of hydrolysis.
Reaction Time: Minimize the exposure time of the compound to basic conditions. Quench the reaction as soon as it is complete.
Inert Atmosphere: While not directly preventing hydrolysis, conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent potential side reactions from oxidative degradation that may be exacerbated by basic conditions.
2. Deprotonation and Subsequent Reactions: The carboxylic acid group will be deprotonated by a base to form a carboxylate salt. While this is an expected acid-base reaction, the resulting anion can influence the molecule's overall reactivity and solubility. More significantly, the methylene protons of the cyanomethyl group are acidic due to the electron-withdrawing effects of both the cyano group and the nitro-substituted aromatic ring. A strong base can deprotonate this position, forming a resonance-stabilized carbanion, which can then participate in undesired side reactions. The reactivity at this benzylic position is enhanced due to resonance stabilization of the intermediate.[1][2]
Solution:
Choice of Base: Avoid strong, non-nucleophilic bases like LDA or NaH if the intent is not to deprotonate the benzylic position. If only the carboxylic acid needs to be deprotonated, a weaker base like sodium bicarbonate may be sufficient.
Solvent Selection: The choice of solvent can influence the rate of degradation. Protic solvents may facilitate hydrolysis. Consider using aprotic solvents if compatible with your experimental design.
Issue 2: Poor Yield or Incomplete Reaction
Symptoms:
Lower than expected yield of the desired product.
The presence of a significant amount of starting material after the reaction should have gone to completion.
Potential Causes and Solutions:
1. Degradation of Starting Material: As discussed in Issue 1, the starting material may be degrading under the basic reaction conditions, reducing the amount available to form the desired product.
Solution:
Implement the solutions outlined in Issue 1 to minimize degradation.
Consider a slow addition of the base to the reaction mixture to avoid a sudden high concentration of hydroxide ions.
2. Competing Side Reactions: The reactive intermediates formed under basic conditions (e.g., the benzylic carbanion) can lead to side products, consuming the starting material and reducing the yield of the intended product.
Solution:
Protecting Groups: If the cyanomethyl group is not the intended reaction site, consider protecting it. However, the conditions for protecting and deprotecting the group must be compatible with the rest of the molecule.
Reaction Optimization: Systematically vary reaction parameters such as temperature, base concentration, and reaction time to find conditions that favor the desired reaction over degradation pathways. A Design of Experiments (DoE) approach can be valuable here.
Issue 3: Inconsistent Results and Poor Reproducibility
Symptoms:
Significant variation in results between seemingly identical experimental runs.
Potential Causes and Solutions:
1. Variability in Base Concentration: The concentration of the basic solution can change over time, especially if it is not freshly prepared, due to absorption of atmospheric CO₂.
Solution:
Always use freshly prepared basic solutions.
Standardize the basic solution via titration before use if high precision is required.
2. Light Sensitivity: Compounds with nitroaromatic functionalities can be sensitive to light.[3] Photodegradation can lead to complex reactions and inconsistent results.
Solution:
Protect solutions of 3-(cyanomethyl)-4-nitrobenzoic acid from light by using amber vials or wrapping containers in aluminum foil.
Minimize exposure to ambient light during experimental setup and execution.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 3-(cyanomethyl)-4-nitrobenzoic acid in a basic solution?
A1: The two most probable degradation pathways in a basic solution are the hydrolysis of the cyanomethyl group and reactions involving the deprotonation of the benzylic carbon.
Hydrolysis: The nitrile of the cyanomethyl group can be hydrolyzed to a carboxamide and then to a carboxylic acid.
Benzylic Reactivity: The protons on the carbon adjacent to the aromatic ring (the benzylic position) are acidic and can be removed by a strong base. The resulting carbanion is resonance-stabilized and can participate in various subsequent reactions.
Q2: How does the nitro group affect the stability of the molecule under basic conditions?
A2: The nitro group is a strong electron-withdrawing group. This has two main effects:
It increases the acidity of the carboxylic acid proton.
It significantly increases the acidity of the benzylic protons on the cyanomethyl group, making them more susceptible to deprotonation by a base. This enhanced reactivity at the benzylic position is a key factor to consider.[1][2]
Q3: What analytical techniques are recommended for monitoring the stability of 3-(cyanomethyl)-4-nitrobenzoic acid?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly effective technique for monitoring the stability of this compound. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., with 0.1% formic acid) and an organic modifier like acetonitrile is a good starting point.[3] Liquid Chromatography-Mass Spectrometry (LC-MS) is also invaluable for identifying potential degradation products.
Q4: Are there any specific storage recommendations for 3-(cyanomethyl)-4-nitrobenzoic acid and its solutions?
A4: Yes, proper storage is crucial for maintaining the integrity of the compound.
Solid Form: Store the solid compound in a tightly sealed container in a cool, dry, and dark place.
Solutions: If you need to prepare stock solutions, use a suitable aprotic solvent and store them at low temperatures (e.g., -20°C) and protected from light. Avoid preparing and storing aqueous basic solutions of the compound for extended periods.
Experimental Workflow & Visualization
Workflow for Investigating Unexpected Chromatographic Peaks
The following diagram illustrates a logical workflow for troubleshooting the appearance of unexpected peaks in your analysis.
Caption: A troubleshooting workflow for unexpected chromatographic peaks.
Potential Degradation Pathway under Basic Conditions
This diagram illustrates the potential hydrolysis of the cyanomethyl group.
Caption: Hydrolysis of the cyanomethyl group in basic media.
References
BenchChem. (2025). Technical Support Center: 2-Amino-5-nitrobenzoic acid Stability and Degradation.
Chemistry Steps. (2019, June 22). Reactions at the Benzylic Position. Retrieved from [Link]
Organic Chemistry Tutor. (n.d.). Allylic and Benzylic Reactivity. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Troubleshooting Stability & Handling of Activated Arylacetonitriles
Applicable Compounds: Methyl 2-(cyanomethyl)-3-nitrobenzoate, 2-(cyanomethyl)-3-nitrobenzoic acid, and related nitro-arylacetonitrile derivatives.
Target Audience: Process Chemists, Medicinal Chemists, Inventory Managers.
Core Directive: The "Activated" Nitrile Challenge
Why is this specific intermediate so sensitive?
Unlike standard aliphatic nitriles, cyanomethyl-nitrobenzoic acid derivatives possess a "double-activation" motif. The nitro group (
) is strongly electron-withdrawing. When positioned ortho or para to the cyanomethyl group (), it significantly increases the acidity of the benzylic protons.
This creates two distinct stability risks:
Rapid Hydrolysis: The electron-deficient ring makes the nitrile carbon more electrophilic, accelerating attack by atmospheric moisture to form the primary amide (and subsequently the carboxylic acid).
Base Sensitivity: Even mild bases (or basic impurities on glass surfaces) can deprotonate the activated methylene, leading to oxidative degradation or self-condensation (dimerization) in the presence of moisture.
Troubleshooting Guide (Q&A Format)
Category A: Storage & Physical State[1]
Q1: The material has turned from a free-flowing powder to a sticky solid or "cake." Is it still usable?Diagnosis: This is a classic sign of moisture absorption (hygroscopicity) leading to partial hydrolysis. The "sticky" texture often results from the formation of the primary amide, which disrupts the crystal lattice of the nitrile.
Action Plan:
Immediate Analysis: Run an HPLC or
-NMR. Look for the "Amide Shift" (see Analytical Reference below).
Salvage Protocol: If hydrolysis is
:
Dissolve in dry Dichloromethane (DCM).
Add activated
molecular sieves and stir for 2 hours.
Filter and re-concentrate under high vacuum.
Note: Do not use heat drying (oven) as this accelerates hydrolysis if any residual water remains.
Q2: What are the absolute storage requirements?Standard: These intermediates are MSL 3 (Moisture Sensitivity Level) equivalent in chemical terms.
Temperature: Store at
. Cold reduces the kinetic rate of hydrolysis.
Atmosphere: Store under Argon or Nitrogen.
Container: Amber glass with a Teflon-lined cap, sealed with Parafilm. For long-term storage (>1 month), use a secondary containment desiccator with indicating silica gel.
Category B: Reaction Troubleshooting
Q3: I am performing a reductive cyclization (e.g., using DIBAL-H to form an isoquinolinone), but the yield is low (<30%).Root Cause: Moisture in the starting material is quenching the hydride reagent.
Mechanism: 1 mol of water destroys 1 mol of DIBAL-H. Furthermore, the resulting aluminum hydroxide species can catalyze the hydrolysis of the remaining nitrile.
Correction:
Pre-drying: Azeotropically dry the intermediate with Toluene (
) on a rotavap prior to reaction.
Solvent Check: Ensure reaction solvents (THF or Toluene) have a water content
by Karl Fischer titration.
Q4: I see a new impurity at
in my LC-MS. What is it?Identification: corresponds to the addition of water ().
Product: Primary Amide (Hydrolysis product).
Cause: Likely occurred during aqueous workup if the pH was not strictly controlled, or during storage.
Prevention during Workup: Avoid strong basic washes. Use buffered quench solutions (e.g., saturated
) and keep the temperature during quenching.
Analytical Reference: Identifying Degradation
Use this table to distinguish the intact intermediate from its hydrolysis byproduct (Amide).
Feature
Intact Nitrile ()
Hydrolysis Impurity (Amide )
IR Spectroscopy
Sharp peak at ()
Doublet at () & ()
-NMR (DMSO-)
Singlet
Singlet (Upfield shift)
LC-MS
Parent Ion
(Ammonium adduct) or
Visualized Workflows
Diagram 1: The Degradation Pathway
This diagram illustrates the "Cascade of Instability" triggered by moisture.
Caption: Figure 1. The competitive pathway between desired cyclization and moisture-induced hydrolysis. Note that the Amide is a "dead-end" impurity for reductive cyclization.
Diagram 2: Handling & Decision Logic
Follow this decision tree before committing valuable material to a reaction.
Caption: Figure 2. Standard Operating Procedure (SOP) decision tree for assessing material quality prior to synthesis.
Experimental Protocol: Azeotropic Drying
Use this protocol if water content >500 ppm but chemical purity is acceptable.
Dissolution: Dissolve the cyanomethyl-nitrobenzoate intermediate in anhydrous Toluene (
).
Evaporation: Connect to a rotary evaporator. Set bath temperature to
(Do not exceed to prevent thermal degradation).
Vacuum: Apply vacuum gradually to prevent bumping. Evaporate to dryness.
Repetition: Repeat the Toluene addition and evaporation three times .
Final State: The resulting solid should be stored under Argon immediately.
References
Woon, E. C., et al. (2006). "Reductive Cyclisation of 2-Cyanomethyl-3-Nitrobenzoates." Letters in Organic Chemistry, 3(8). (Describes the synthesis and sensitivity of the specific intermediate).
Common Organic Chemistry. (2024). "Nitrile to Amide: Hydrolysis Conditions." (General mechanism of nitrile hydrolysis).[1][2][3]
Wipf, P. (2014). "Techniques for Handling Air- and Moisture-Sensitive Compounds."[4] University of Pittsburgh Department of Chemistry. (Standard protocols for handling moisture-sensitive reagents).
Chemistry Steps. (2024). "Mechanism of Nitrile Hydrolysis." (Detailed mechanistic insight into acid/base catalyzed hydrolysis).
Technical Support Center: Recrystallization of 3-(Cyanomethyl)-4-nitrobenzoic Acid
Welcome to the technical support center for the purification of 3-(Cyanomethyl)-4-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical as...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of 3-(Cyanomethyl)-4-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. As a molecule with multiple polar functional groups, its purification can present unique challenges. This resource is structured to provide not only procedural steps but also the underlying scientific principles to empower you to optimize your purification processes.
Recrystallization Troubleshooting Guide
This section addresses specific issues that may be encountered during the recrystallization of 3-(Cyanomethyl)-4-nitrobenzoic acid in a question-and-answer format.
Q1: My 3-(Cyanomethyl)-4-nitrobenzoic acid is not dissolving in the chosen solvent, even at elevated temperatures. What should I do?
A1: This indicates that the solvent is too non-polar for your compound. 3-(Cyanomethyl)-4-nitrobenzoic acid is a highly polar molecule due to the presence of the carboxylic acid, nitro, and cyanomethyl groups.
Probable Cause: The principle of "like dissolves like" dictates that polar compounds are more soluble in polar solvents.[1][2] If you are using a non-polar solvent like hexane or toluene, it is unlikely to be effective.
Solution:
Switch to a more polar solvent. Good starting points for polar aromatic compounds include alcohols (ethanol, methanol), water, or acetone.[2][3]
Consider a mixed solvent system. If the compound is too soluble in a highly polar solvent, a mixed solvent system can be employed.[4] For instance, you could dissolve the compound in a minimal amount of a hot "good" solvent (like ethanol) and then slowly add a "bad" solvent (like water) until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool.[4]
Check for insoluble impurities. If the bulk of the material dissolves but a small amount remains, these may be insoluble impurities. In this case, you can perform a hot filtration to remove them before allowing the solution to cool and crystallize.[5]
Q2: The compound dissolved, but no crystals have formed upon cooling, even after an extended period in an ice bath. What is the next step?
A2: This situation suggests that the solution is not supersaturated, which is necessary for crystallization to occur.
Probable Cause:
Too much solvent was used, meaning the concentration of the compound is below its saturation point even at low temperatures.[6]
The compound may have a tendency to form a supersaturated solution.
Solution:
Induce crystallization.
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]
Seeding: If you have a small crystal of pure 3-(Cyanomethyl)-4-nitrobenzoic acid, add it to the solution to act as a seed crystal.
Reduce the solvent volume. Gently heat the solution to evaporate some of the solvent. Be careful not to evaporate too much, as this can cause the compound to precipitate out too quickly, trapping impurities. Once the volume is reduced, allow the solution to cool again.
Consider a different solvent system. If the compound remains highly soluble even with reduced solvent, the chosen solvent may be too good. A solvent in which the compound has slightly lower solubility at cold temperatures might be more effective.
Q3: An oil has formed instead of crystals. How can I resolve this?
A3: "Oiling out" is a common problem, especially with compounds that have a melting point lower than the boiling point of the solvent or when a high concentration of impurities is present.[2]
Probable Cause: The compound is coming out of solution at a temperature above its melting point. This can also be caused by the solution being too concentrated or cooling too rapidly.
Solution:
Re-dissolve the oil. Reheat the mixture until the oil completely dissolves.
Add more solvent. Add a small amount of additional hot solvent to decrease the saturation temperature.
Slow down the cooling process. Allow the flask to cool to room temperature slowly on the benchtop before placing it in an ice bath. Insulating the flask can help to slow the cooling rate.
Change the solvent. If oiling out persists, select a solvent with a lower boiling point.
Frequently Asked Questions (FAQs)
Q1: What are the ideal properties of a recrystallization solvent for 3-(Cyanomethyl)-4-nitrobenzoic acid?
A1: The ideal solvent should:
Have a high solubility for 3-(Cyanomethyl)-4-nitrobenzoic acid at elevated temperatures and a low solubility at low temperatures.[4]
Either dissolve impurities very well at all temperatures or not at all, allowing for their removal.[4]
Be chemically inert and not react with the compound.[4]
Have a relatively low boiling point for easy removal from the purified crystals.[1]
Q2: How does the polarity of 3-(Cyanomethyl)-4-nitrobenzoic acid influence solvent selection?
A2: The presence of the carboxylic acid, nitro, and cyanomethyl groups makes 3-(Cyanomethyl)-4-nitrobenzoic acid a very polar molecule. Therefore, polar solvents are the most likely candidates for successful recrystallization.[1][2] Non-polar solvents are unlikely to dissolve the compound sufficiently.
Q3: Can I use an acid-base extraction and precipitation to purify 3-(Cyanomethyl)-4-nitrobenzoic acid?
A3: Yes, this is a viable and often effective method for purifying carboxylic acids. The process involves:
Dissolving the crude product in a suitable organic solvent.
Extracting with an aqueous base (e.g., sodium bicarbonate solution) to deprotonate the carboxylic acid and move it to the aqueous layer, leaving non-acidic impurities in the organic layer.
Separating the aqueous layer and then re-acidifying it (e.g., with HCl) to precipitate the purified carboxylic acid.
The precipitated solid can then be collected by filtration and may be further purified by a conventional recrystallization if necessary.
Q4: My purified product is still colored. What can I do?
A4: Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.
Procedure: After the compound has dissolved in the hot solvent, remove the flask from the heat and add a small amount of activated charcoal. Swirl the flask and then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities. Be aware that using too much charcoal can also adsorb your product, leading to a lower yield.
Solvent Selection for 3-(Cyanomethyl)-4-nitrobenzoic Acid
Due to the limited specific data on 3-(Cyanomethyl)-4-nitrobenzoic acid, the following table provides a list of potential solvents to screen, based on the polarity of the molecule and general principles of recrystallization for polar aromatic compounds.
Solvent
Polarity
Boiling Point (°C)
Rationale and Considerations
Water
High
100
The carboxylic acid group may impart some water solubility, especially at high temperatures. However, the rest of the molecule is a large organic structure, which may limit solubility. Could be a good "bad" solvent in a mixed solvent system with an alcohol.[3]
Ethanol
High
78.5
A good starting point for polar organic molecules. Often used in combination with water.[4]
Methanol
High
64.7
Similar to ethanol, but more polar and has a lower boiling point.
Isopropanol
Medium-High
82.6
Another alcohol to consider, with slightly lower polarity than ethanol.
Acetone
Medium-High
56
A good solvent for many polar organic compounds. Its low boiling point makes it easy to remove.[3]
Ethyl Acetate
Medium
77.1
A moderately polar solvent that could be effective. Often used with a non-polar co-solvent like hexane for recrystallization of moderately polar compounds.[3]
Acetonitrile
Medium-High
81.6
A polar aprotic solvent that can be a good choice for recrystallizing polar compounds.
Decision-Making Workflow for Solvent Selection
The following diagram illustrates a logical workflow for selecting an appropriate recrystallization solvent for 3-(Cyanomethyl)-4-nitrobenzoic acid.
Caption: A flowchart for systematically selecting a suitable recrystallization solvent.
Experimental Protocol: Recrystallization of 3-(Cyanomethyl)-4-nitrobenzoic Acid
This protocol provides a general guideline for the recrystallization process. The choice of solvent and the volumes used should be optimized based on the results of small-scale solubility tests.
Solvent Selection: Perform small-scale solubility tests with various polar solvents to identify a suitable single or mixed solvent system.
Dissolution: Place the crude 3-(Cyanomethyl)-4-nitrobenzoic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently on a hot plate while swirling. Continue to add small portions of the hot solvent until the solid completely dissolves.
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them. Use a pre-warmed funnel to prevent premature crystallization.
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the mother liquor.
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
Purity Assessment: Determine the melting point of the recrystallized product and compare it to the literature value. A sharp melting point close to the literature value is an indication of high purity.
References
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
"Recrystallization." In Introduction to Organic Laboratory Techniques: A Small Scale Approach. Available at: [Link]
PrepChem. Synthesis of 4-cyano-3-nitrobenzoic acid. Available at: [Link]
"Crystallization." In Chemistry LibreTexts. Available at: [Link]
"Crystallization Solvents." In UCLA Chemistry and Biochemistry. Available at: [Link]
University of York. Solvent Choice. Available at: [Link]
Google Patents. Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid.
ResearchGate. The solubility of 3-nitrobenzoic acid in seven solvents. Available at: [Link]
A Comparative Guide to HPLC Method Development for Purity Assessment of 3-(Cyanomethyl)-4-nitrobenzoic Acid
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of ensuring drug safety and efficacy. This guide...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of ensuring drug safety and efficacy. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 3-(Cyanomethyl)-4-nitrobenzoic acid, a crucial building block in various synthetic pathways. We will move beyond a simple recitation of protocols to explore the scientific rationale behind methodological choices, offering a practical framework for developing robust and reliable analytical procedures.
The Analytical Challenge: Structure and Potential Impurities
3-(Cyanomethyl)-4-nitrobenzoic acid possesses a unique combination of functional groups that dictate its chromatographic behavior: a polar carboxylic acid, an electron-withdrawing nitro group, and a moderately polar cyanomethyl group. These features make it amenable to reversed-phase HPLC, the workhorse of pharmaceutical analysis.[1][2]
A primary concern in purity analysis is the resolution of the main compound from structurally similar impurities. For 3-(Cyanomethyl)-4-nitrobenzoic acid, potential process-related impurities could include starting materials, synthetic by-products, and positional isomers, such as 4-Cyano-3-nitrobenzoic acid.[3][4] The ability of an HPLC method to separate these closely related species is a critical measure of its specificity.[5]
Caption: Chemical structures of the target analyte and a potential isomeric impurity.
A Tale of Two Selectivities: Method Comparison
We will develop and compare two distinct reversed-phase HPLC methods, each employing a different stationary phase to exploit alternative separation mechanisms. This comparative approach is fundamental to robust method development, as a change in stationary phase chemistry can dramatically alter the selectivity of the separation.[6]
Method A: The Industry Standard - C18 (Octadecylsilane) Column. This method relies on the hydrophobic interactions between the non-polar C18 alkyl chains of the stationary phase and the analyte.[1]
Method B: Alternative Selectivity - Phenyl-Hexyl Column. This stationary phase introduces π-π interaction capabilities, which can provide unique selectivity for aromatic and nitroaromatic compounds.[7][8]
Experimental Protocols
Standard and Sample Preparation:
Diluent Preparation: A mixture of acetonitrile and water (50:50, v/v) is a suitable diluent.
Standard Stock Solution (approx. 500 µg/mL): Accurately weigh approximately 25 mg of 3-(Cyanomethyl)-4-nitrobenzoic acid reference standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate for 10 minutes to dissolve. Dilute to volume with the diluent and mix well.
Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask, dilute to volume with the diluent, and mix.
Sample Preparation (approx. 50 µg/mL): Prepare the sample in the same manner as the standard solution.
Spiked Sample Preparation (for specificity): Prepare a sample solution and spike it with a small amount of the potential impurity (e.g., 4-Cyano-3-nitrobenzoic acid) to demonstrate resolution.
Caption: General workflow for HPLC analysis and method comparison.
HPLC Method Parameters
Parameter
Method A: C18 Column
Method B: Phenyl-Hexyl Column
Stationary Phase
C18 (L1), 4.6 x 150 mm, 5 µm
Phenyl-Hexyl (L11), 4.6 x 150 mm, 5 µm
Mobile Phase A
0.1% Phosphoric Acid in Water
0.1% Formic Acid in Water
Mobile Phase B
Acetonitrile
Acetonitrile
Gradient Program
60% A / 40% B to 40% A / 60% B over 10 min
70% A / 30% B to 50% A / 50% B over 10 min
Flow Rate
1.0 mL/min
1.0 mL/min
Column Temperature
30 °C
30 °C
Detection
UV at 254 nm
UV at 254 nm
Injection Volume
10 µL
10 µL
Causality Behind Experimental Choices:
Stationary Phase: The C18 column is a general-purpose reversed-phase column providing good hydrophobic retention for a wide range of compounds. The Phenyl-Hexyl column is chosen for its alternative selectivity, particularly for compounds with aromatic rings, where π-π interactions can influence retention and resolution.[7]
Mobile Phase: A simple acidic mobile phase (water/acetonitrile) is used to suppress the ionization of the carboxylic acid group, ensuring good peak shape and consistent retention. Phosphoric acid is a common choice for C18 columns, while the more volatile formic acid is also suitable and compatible with mass spectrometry if needed.[7]
Gradient Elution: A gradient is employed to ensure that both the main analyte and any potential impurities with different polarities are eluted as sharp peaks within a reasonable analysis time.[6]
Detection Wavelength: Nitroaromatic compounds typically exhibit strong UV absorbance around 254 nm, providing good sensitivity for both the main peak and related impurities.[9][10]
Performance Comparison and Data Analysis
The performance of each method should be evaluated based on standard system suitability parameters as defined by international guidelines.[5][11][12]
Table 1: Comparative Performance Data (Illustrative)
Parameter
Method A: C18 Column
Method B: Phenyl-Hexyl Column
Acceptance Criteria
Retention Time (Main Peak)
~ 6.5 min
~ 7.2 min
Report
Tailing Factor (Main Peak)
1.1
1.0
≤ 2.0
Theoretical Plates (Main Peak)
> 8000
> 9000
> 2000
Resolution (Analyte/Isomer)
1.8
2.5
≥ 1.5
Discussion of Results:
In this illustrative comparison, both methods meet the general acceptance criteria for a valid chromatographic test. However, Method B with the Phenyl-Hexyl column demonstrates superior performance in two key areas:
Peak Symmetry: A tailing factor of 1.0 indicates a perfectly symmetrical peak, which is ideal for accurate integration and quantification.
Resolution: The significantly higher resolution value for the separation of the main analyte from its potential isomer indicates that Method B provides a more robust and reliable separation for these critical components. The enhanced resolution is likely due to the additional π-π interactions between the aromatic rings of the analytes and the phenyl groups of the stationary phase, a separation mechanism not available with the C18 column.[8]
While Method A is acceptable, Method B offers a higher degree of confidence in the purity assessment, especially if the isomeric impurity is a known or potential contaminant.
Method Validation: The Path to a Trustworthy Protocol
Once a method is selected, it must undergo a thorough validation process to ensure it is fit for its intended purpose.[11][12][13] This process provides documented evidence of the method's reliability. Key validation parameters include:
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] This is often demonstrated through forced degradation studies and analysis of spiked samples.
Linearity and Range: Demonstrating a proportional relationship between the concentration of the analyte and the detector response over a specified range.
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies on spiked samples.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[11]
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[11]
Conclusion and Recommendations
This guide has compared two scientifically sound HPLC methods for the purity determination of 3-(Cyanomethyl)-4-nitrobenzoic acid.
Method A (C18 Column) provides an adequate and conventional approach suitable for routine quality control where the impurity profile is well-characterized and does not contain challenging co-eluting species.
Method B (Phenyl-Hexyl Column) offers superior resolution for structurally similar compounds, such as positional isomers. This method is highly recommended for in-depth impurity profiling, stability studies, and when a higher degree of analytical certainty is required.
The choice of the final method should always be guided by the specific analytical requirements and a thorough validation that conforms to regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[13]
References
Zimmerman, S. C., Saionz, K. W., & Zeng, Z. (n.d.). Chemically bonded stationary phases that use synthetic hosts containing aromatic binding clefts: HPLC analysis of nitro-substituted polycyclic aromatic hydrocarbons. National Center for Biotechnology Information. [Link]
Patel, P., et al. (2021). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]
Al-Bazi, S. J. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Loughborough University Research Repository. [Link]
Micro-Tech-Scientific USA. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. MTC USA. [Link]
SIELC. (n.d.). Separation of Diethyl (cyanomethyl)phosphonate on Newcrom R1 HPLC column. SIELC. [Link]
Schlemitz, S., & Pfannhauser, W. (1996). Analysis of nitro-PAHs in food matrices by on-line reduction and high performance liquid chromatography. Food Additives and Contaminants. [Link]
Jones, K. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. [Link]
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. ATSDR. [Link]
ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]
Beg, S., et al. (2023). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences Review and Research. [Link]
PubChem. (n.d.). 3-Cyano-4-nitrobenzoic acid. National Center for Biotechnology Information. [Link]
Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. Resolian. [Link]
PubChem. (n.d.). 4-Cyano-3-nitrobenzoic acid. National Center for Biotechnology Information. [Link]
Al-Aani, H., et al. (2018). Development and validation of a simple and sensitive HPLC method for the determination of liquid form of therapeutic substances. The Iraqi Journal of Pharmaceutical Sciences. [Link]
SciSpace. (n.d.). A review on method development by hplc. SciSpace. [Link]
Open PRAIRIE. (n.d.). Development of a High Performance Liquid Chromatography Method for the Analysis of Next-generation Cyanide Antidote, 3-mercaptop. South Dakota State University. [Link]
Douša, M., et al. (2016). A novel approach for HPLC determination of 2-cynaoacetamide using derivatization procedure with 2-hydroxyacetophenone as a new derivatization reagent. Journal of Pharmaceutical and Biomedical Analysis. [Link]
Agilent. (2024). HPLC Method Development: From Beginner to Expert Part 2. Agilent Technologies. [Link]
ResearchGate. (2025). (PDF) Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. ResearchGate. [Link]
Validating Structure of 3-(Cyanomethyl)-4-nitrobenzoic Acid Intermediates
A Comparative Analytical Guide for Drug Development Professionals Executive Summary & Core Directive In the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors like Rucaparib , the construction of the tricyclic in...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Analytical Guide for Drug Development Professionals
Executive Summary & Core Directive
In the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors like Rucaparib , the construction of the tricyclic indole core relies heavily on the precise functionalization of nitrobenzoic acid derivatives. The specific intermediate, 3-(cyanomethyl)-4-nitrobenzoic acid (or its ester), represents a critical "indole-ready" scaffold where the ortho-nitro and cyanomethyl groups are positioned for reductive cyclization.
This guide provides a technical comparison of analytical methodologies used to validate this structure. Unlike standard Certificates of Analysis (CoA) which rely heavily on HPLC purity, this document argues for a multi-modal validation strategy . We compare the efficacy of 1H NMR , HPLC-MS , and FT-IR in detecting critical "silent" impurities—such as regioisomers and hydrolysis byproducts—that frequently cause downstream failure in indole synthesis.
Synthetic Context & Impurity Origins[1]
To validate the structure, one must understand the genesis of the molecule. The synthesis typically proceeds from 3-methyl-4-nitrobenzoic acid via radical bromination followed by nucleophilic substitution.
DOT Diagram 1: Synthetic Pathway & Impurity Logic
Caption: Synthetic flow from methyl precursor to cyanomethyl target, highlighting origins of critical impurities (dibromides and amides).
Comparative Analysis of Validation Methods
The table below objectively compares analytical techniques for validating the 3-(cyanomethyl)-4-nitro motif.
Feature
Method A: 1H NMR (400 MHz)
Method B: HPLC-UV/MS
Method C: FT-IR
Primary Utility
Structural Proof (Connectivity)
Purity Quantification
Functional Group Check
Key Marker
Benzylic CH₂ Singlet Shift
Molecular Ion [M-H]⁻
Nitrile Stretch (-C≡N)
Sensitivity
Moderate (~1-2%)
High (<0.1%)
Low (Qualitative)
Blind Spot
Trace inorganic salts
Regioisomers (often co-elute)
Purity/Quantification
Critical Win
Distinguishes -CH₂CN vs -CH₂CONH₂
Detects trace starting material
Confirms CN presence instantly
Expert Insight: The "Regioisomer Trap"
Standard HPLC often fails to resolve 3-(cyanomethyl)-4-nitrobenzoic acid from its potential regioisomer 2-(cyanomethyl)-4-nitrobenzoic acid (if starting materials were impure). 1H NMR is the only self-validating method here: the coupling constants of the aromatic protons (singlet vs. doublet) definitively prove the substitution pattern.
Detailed Validation Protocol
Protocol A: 1H NMR Structural Confirmation
Objective: Confirm the conversion of Ar-CH₃ to Ar-CH₂-CN and rule out hydrolysis.
Sample Prep: Dissolve 10 mg of the intermediate in 0.6 mL DMSO-d6 (Chloroform-d is often insufficient for nitrobenzoic acids due to solubility).
Acquisition: Run a standard proton sequence (ns=16, d1=1.0s).
Analysis Logic (The "Shift Check"):
Starting Material (Methyl): Look for a singlet at ~2.60 ppm .
Bromide Intermediate: Look for a singlet at ~4.85 ppm .
Target (Cyanomethyl): The diagnostic singlet appears at ~4.20 - 4.30 ppm .
Impurity (Amide): If the nitrile hydrolyzes, the CH₂ shifts slightly upfield, and broad NH₂ protons appear at ~7.5 ppm .
Protocol B: HPLC-MS Purity Profiling
Objective: Quantify unreacted bromide and detect "silent" oxidations.
Comparative Reactivity Guide: 3-(Cyanomethyl)-4-nitrobenzoic Acid vs. 3-Cyano-4-nitrobenzoic Acid
The following guide provides an in-depth technical comparison between 3-(Cyanomethyl)-4-nitrobenzoic acid and 3-Cyano-4-nitrobenzoic acid . [1] Executive Summary & Structural Divergence[1] In drug development, the choice...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical comparison between 3-(Cyanomethyl)-4-nitrobenzoic acid and 3-Cyano-4-nitrobenzoic acid .
[1]
Executive Summary & Structural Divergence[1]
In drug development, the choice between a homologated nitrile (cyanomethyl, -CH
CN) and an aryl nitrile (cyano, -CN) at the meta-position of a nitrobenzoic core dictates not just physical properties, but the fundamental synthetic pathways available to the chemist.
While both compounds serve as bifunctional electrophiles (carboxylic acid + nitroarene), the insertion of a single methylene spacer in 3-(Cyanomethyl)-4-nitrobenzoic acid effectively "insulates" the aromatic ring from the nitrile's resonance effects while introducing a reactive benzylic center. Conversely, 3-Cyano-4-nitrobenzoic acid represents a fully conjugated, electron-deficient system primed for rapid nucleophilic aromatic substitution (S
The Cyano Group (-CN): A powerful electron-withdrawing group (EWG) with a
of 0.56 and of 0.[1]66. It pulls electron density via induction and resonance, leaving the aromatic ring—and specifically the ortho-nitro group—highly electron-deficient.[1]
The Cyanomethyl Group (-CH
CN): The methylene bridge breaks the -conjugation.[1] The group acts solely as a weak inductive EWG ().
Nucleophilic Aromatic Substitution (S
Ar)
This is the most critical differentiator in early-stage functionalization.[1]
3-Cyano-4-nitrobenzoic acid: The 4-nitro group is activated by two strong EWGs (COOH and CN).[1] The nitrile at the 3-position (ortho to nitro) stabilizes the Meisenheimer Complex intermediate significantly, lowering the activation energy for nucleophilic attack.
Outcome: Rapid displacement of the nitro group by alkoxides, amines, or thiols.
3-(Cyanomethyl)-4-nitrobenzoic acid: The activation is primarily due to the 4-nitro group itself and the distal COOH.[1] The 3-cyanomethyl group provides minimal stabilization to the transition state.[1]
Outcome: S
Ar requires higher temperatures or stronger nucleophiles.[1]
Visualization of Electronic Effects
The following diagram illustrates the resonance decoupling and its impact on reactivity pathways.
Figure 1: Mechanistic divergence driven by the methylene spacer.[1] The direct nitrile (Red) drives S
Ar, while the cyanomethyl group (Blue) enables benzylic chemistry and indole formation.
Synthetic Applications: The "Killer Apps"
Indole Construction (3-Cyanomethyl Series)
The 3-(cyanomethyl)-4-nitrobenzoic acid scaffold is a "pre-indole" motif.[1]
Mechanism: Reduction of the nitro group to an aniline (-NH
) places a nucleophile ortho to the cyanomethyl electrophile.[1]
Reaction: The aniline attacks the nitrile carbon (intramolecular Pinner-like reaction) to form a 2-aminoindole or, upon hydrolysis, an oxindole.
Advantage: This provides a regiospecific entry to 5-carboxyindoles without using harsh Fischer Indole conditions.[1]
Indazole/Quinazoline Construction (3-Cyano Series)
The 3-cyano-4-nitrobenzoic acid scaffold is a "pre-indazole" motif.[1]
Dissolve 1.0 mmol of the substrate in 2.0 mL of DMF.
Add 1.2 mmol (105 µL) of morpholine.
Substrate A (Cyano): Stir at Room Temperature . Monitor by TLC/LCMS.
Expected Result: Complete conversion to 3-cyano-4-morpholinobenzoate within 1–4 hours. The solution typically turns bright yellow/orange due to the charge-transfer complex.
Substrate B (Cyanomethyl): Stir at Room Temperature .
Expected Result: Minimal to no reaction after 4 hours.
Forcing Conditions (Substrate B): Heat the reaction to 80°C .
Expected Result: Slow conversion begins.[1] Full conversion may require 12+ hours or stronger bases (e.g.,
).
Protocol B: Reductive Cyclization to Oxindole (Cyanomethyl Specific)
Objective: Utilize the unique spacer for heterocycle synthesis.
A Comparative Guide to Elemental Analysis Standards for the Verification of 3-(Cyanomethyl)-4-nitrobenzoic Acid
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's identity and purity is a foundational requirement. Elemental analysis, a technique that determines the mass...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's identity and purity is a foundational requirement. Elemental analysis, a technique that determines the mass fractions of carbon, hydrogen, and nitrogen (CHN), serves as a crucial first-line analytical test. This guide provides an in-depth comparison of the standards and methodologies for the elemental analysis of 3-(Cyanomethyl)-4-nitrobenzoic acid, a key intermediate in various synthetic pathways.
The Primary Standard: Theoretical Composition
The first and most fundamental standard against which all experimental data must be compared is the theoretical elemental composition, derived directly from the compound's chemical formula. Any deviation from these values can indicate impurities, residual solvents, or an incorrect molecular structure.
3-(Cyanomethyl)-4-nitrobenzoic acid has the chemical formula C₉H₆N₂O₄ .
To establish the theoretical standard, we calculate the percentage of each element based on its atomic weight and the molecule's total molecular weight.
Molecular Weight: 222.16 g/mol
Atomic Weights:
Carbon (C): 12.011 u
Hydrogen (H): 1.008 u
Nitrogen (N): 14.007 u
Oxygen (O): 15.999 u
The calculation is performed as follows:
%Element = (Number of atoms of element × Atomic weight of element) / Total molecular weight × 100%
This yields the definitive theoretical standard for pure 3-(Cyanomethyl)-4-nitrobenzoic acid, summarized in Table 1.
Table 1: Theoretical Elemental Composition of 3-(Cyanomethyl)-4-nitrobenzoic Acid
Element
Chemical Formula
Theoretical Percentage (%)
Carbon (C)
C₉H₆N₂O₄
54.06%
Hydrogen (H)
C₉H₆N₂O₄
2.72%
Nitrogen (N)
C₉H₆N₂O₄
12.61%
Oxygen (O)
C₉H₆N₂O₄
28.80%
Analytical Methodologies: A Comparative Overview
While several techniques can determine elemental composition, dynamic flash combustion, based on the Dumas method, is the industry standard for organic CHN analysis due to its speed, accuracy, and precision.[1]
Combustion Analysis (CHN Analyzer): This technique involves the complete and instantaneous oxidation of a sample in a high-temperature furnace (~1000°C) within a pure oxygen environment.[2][3] The sample is broken down into its elemental components, which are then converted into simple gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).[2][4] These gases are then separated and quantified by a thermal conductivity detector (TCD).
Alternative Methods:
Inductively Coupled Plasma (ICP-OES/MS): While powerful for trace metal analysis as outlined in USP <232> and <233>, these methods are not the primary choice for bulk organic elements (C, H, N, O).[5][6][7] They are essential for determining elemental impurities but not for verifying the core composition of the organic molecule itself.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass-to-charge ratio, which can be used to determine the molecular formula. However, it does not directly provide the percentage composition and is a complementary, not a replacement, technique for elemental analysis.
For the purpose of this guide, we will focus on the gold-standard combustion method.
Establishing Trustworthy Data: A Self-Validating Protocol
To ensure the scientific integrity of results, the analytical protocol must be self-validating. This is achieved through careful system setup, calibration with certified reference materials, and adherence to established acceptance criteria.
Experimental Workflow for CHN Analysis
The logical flow of a modern combustion-based CHN analyzer is depicted below. This workflow ensures that the sample is completely combusted and the resulting gases are accurately separated and detected.
Caption: Workflow of CHN determination by combustion analysis.
Detailed Step-by-Step Protocol
Instrument Calibration:
Causality: Before analyzing any unknown, the instrument's response must be calibrated against a known standard. A Certified Reference Material (CRM) with a precisely known elemental composition, such as Acetanilide or Sulfanilamide from a source like NIST, is used.[8][9][10] This step establishes a trusted relationship between the detector signal and the elemental mass.
Sample Preparation:
Homogenize the 3-(Cyanomethyl)-4-nitrobenzoic acid sample to ensure uniformity.
Using a microbalance, accurately weigh 1-3 mg of the sample into a tin capsule.
Causality: Tin capsules are used because tin acts as a combustion catalyst. Upon entering the furnace, it promotes a rapid, complete "flash combustion," which is critical for breaking down the thermally stable nitro-aromatic structure of the analyte.[3]
Analysis Sequence:
Run a sequence beginning with several empty tin capsules (blanks) to ensure the system is clean.
Analyze several replicates of the CRM to confirm the calibration is stable and the system is performing within specifications (system suitability).
Analyze the 3-(Cyanomethyl)-4-nitrobenzoic acid sample in triplicate.
Causality: Running replicates of both the standard and the sample provides statistical confidence in the results and allows for the assessment of precision.
Data Processing:
The instrument software integrates the signals from the TCD corresponding to N₂, CO₂, and H₂O.
Using the calibration factor derived from the CRM, the software calculates the absolute mass of C, H, and N in the sample.
The final result is presented as a weight percentage of the initial sample weight.
Data Comparison and Acceptance Criteria
In the pharmaceutical industry, a common acceptance criterion for elemental analysis is that the experimental values must be within ±0.4% (absolute) of the theoretical values. Results outside this range may trigger an Out-of-Specification (OOS) investigation.
Table 2: Comparison of Theoretical vs. Experimental Data for 3-(Cyanomethyl)-4-nitrobenzoic Acid
Element
Theoretical Value (%)
Experimental Lot A (%)
Experimental Lot B (%)
Experimental Lot C (%)
Acceptance Criteria (±0.4%)
Carbon
54.06
53.95
54.21
53.71
53.66 - 54.46
Hydrogen
2.72
2.68
2.75
2.71
2.32 - 3.12
Nitrogen
12.61
12.55
12.69
12.48
12.21 - 13.01
Analysis of Results:
Lot A & B: The experimental values fall comfortably within the ±0.4% acceptance window, providing strong evidence of the compound's identity and high purity.
Lot C: The carbon value (53.71%) is within the acceptance range, but it is trending towards the lower limit. This could be acceptable but might warrant a closer look at other analytical data for this lot (e.g., chromatography) to rule out minor impurities.
Potential Sources of Error:
Incomplete Combustion: The nitro group can be challenging to combust fully. Modern analyzers with high-temperature furnaces and oxygen-rich environments are designed to overcome this, but it remains a critical parameter.[2]
Sample Inhomogeneity: If the sample is not a uniform powder, the small amount weighed may not be representative of the entire batch.
Hygroscopicity: If the material readily absorbs atmospheric moisture, it will artificially lower the carbon and nitrogen percentages while elevating the hydrogen percentage. Proper sample handling is crucial.
Instrument Drift: Minor fluctuations in gas flow, furnace temperature, or detector sensitivity can cause drift. This is mitigated by running CRMs throughout the analytical sequence.
Conclusion
The elemental analysis of 3-(Cyanomethyl)-4-nitrobenzoic acid is a robust method for verifying its empirical formula and assessing its purity. The cornerstone of this analysis is the comparison of experimental data, generated via a validated combustion method, against the compound's theoretical elemental percentages. By employing certified reference materials for calibration and adhering to strict acceptance criteria (typically ±0.4%), researchers can establish a high degree of confidence in their material's identity, a critical step in any research or drug development pipeline.
References
Vertex AI Search. (n.d.). CHNS ANALYSIS.pptx.
Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers.
Wikipedia. (n.d.). Combustion analysis.
AZoM. (2023, October 23). Understanding the Working Principles of CHNO Analyzers.
Measurlabs. (n.d.). CHN(O)S Elemental Analysis.
ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization.
National Institute of Standards and Technology. (n.d.). Reference materials | NIST.
Elementar. (n.d.). CHNS analysis of NIST Standard Reference Materials.
Labmix24. (n.d.). NIST Standard Reference Materials.
3-(Cyanomethyl)-4-nitrobenzoic Acid: Safe Handling & Disposal Protocol
[1] Part 1: Core Directive & Immediate Safety Profile Do not treat this compound as standard organic waste. 3-(Cyanomethyl)-4-nitrobenzoic acid presents a dual-hazard profile that distinguishes it from typical benzoic ac...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Part 1: Core Directive & Immediate Safety Profile
Do not treat this compound as standard organic waste.
3-(Cyanomethyl)-4-nitrobenzoic acid presents a dual-hazard profile that distinguishes it from typical benzoic acid derivatives. It combines the energetic potential of a nitro-aromatic with the toxicity and reactivity of a benzylic nitrile .
The "Silent" Hazard: Activated Methylene
Structurally, the cyanomethyl group (-CH₂CN) is located ortho to the nitro group (-NO₂).[1] The strong electron-withdrawing nature of the nitro group significantly increases the acidity of the methylene protons.
Risk: Upon contact with strong bases (e.g., NaOH, KOH), this compound can undergo rapid deprotonation, generating a deeply colored (often red/purple) resonance-stabilized carbanion.[1] This reaction is exothermic and can lead to unexpected chemical instability.[1]
Critical Constraint:NEVER mix this compound with strong alkaline waste streams or strong acids.[1]
Immediate Hazard Summary
Hazard Class
Specific Risk
Operational Consequence
Acute Toxicity
Nitrile functionality (potential HCN release)
Zero Tolerance for acidification.[1] Keep pH > 6.[1]
Reactivity
Nitro group (Energetic)
Avoid heating under confinement; do not distill residues.[1]
Part 2: Waste Segregation & Stabilization Logic[1]
Effective disposal begins with segregation.[1] You must prevent the formation of Hydrogen Cyanide (HCN) and avoid uncontrolled exothermic reactions.
Chemical Compatibility Matrix
INCOMPATIBLE (Do Not Mix):
Strong Acids (HCl, H₂SO₄): Risk of hydrolyzing the nitrile to release HCN gas.[1]
Strong Bases (NaOH, Alkoxides): Risk of rapid deprotonation and polymerization.[1]
Oxidizers (Peroxides, Permanganates): Risk of oxidizing the benzylic carbon, potentially leading to energetic decomposition.[1]
Reducing Agents (Hydrides): Risk of reducing the nitro group, generating heat and reactive intermediates (hydroxylamines).[1]
Stabilization Protocol
Before disposal, ensure the material is stable:
Solids: Keep in the original container or a double-lined HDPE wide-mouth jar. Do not solubilize unnecessarily.[1]
Liquids (Mother Liquors): If the compound is dissolved in solvent (e.g., Ethyl Acetate, DCM), ensure the solution is neutral .[1] If the solution is acidic, neutralize carefully with Sodium Bicarbonate (NaHCO₃) to pH 6–8 before adding to the waste container.[1]
Part 3: Disposal Workflow Visualization
The following decision tree outlines the logical flow for segregating this specific waste stream.
Figure 1: Decision logic for the safe segregation and packaging of cyanomethyl-nitrobenzoic acid waste.
Part 4: Step-by-Step Disposal Procedures
Scenario A: Disposal of Pure Solid (Excess Reagent)
Container Selection: Use a clean, compatible container (HDPE or Amber Glass).[1] Avoid metal containers due to the acidic nature of the compound.
Packaging: Transfer the solid carefully inside a fume hood to avoid dust generation. Double-bagging in 6-mil polyethylene bags is recommended if the primary container is not sealable.[1]
Wipe the surface with a mild detergent solution (soap and water). Avoid bleach (bleach + nitriles can sometimes yield toxic chloramines or cyanogen chloride depending on conditions).[1]
Accidental Exposure
Skin Contact: Wash immediately with soap and copious water for 15 minutes.[1] The nitro group aids skin absorption; speed is critical.
Eye Contact: Flush with water for 15 minutes.[1][3] Seek medical attention immediately (corrosive acid risk).[1]
References
PubChem. 3-Cyano-4-nitrobenzoic acid (Compound Summary). National Library of Medicine.[1]
[Link][1]
U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings (40 CFR Part 261).[1]
[Link]
Grokipedia. Cyanomethyl Group Chemistry and Hazards.[1]
[Link][1]